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  • Product: Dimethyl[3-(piperidin-4-yloxy)propyl]amine
  • CAS: 883532-64-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action for Dimethyl[3-(piperidin-4-yloxy)propyl]amine in Neurological Models

Abstract This technical guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound, Dimethyl[3-(piperidin-4-yloxy)propyl]amine (CAS 883532-64-7), within the context of neurolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound, Dimethyl[3-(piperidin-4-yloxy)propyl]amine (CAS 883532-64-7), within the context of neurological models. In the absence of extensive direct research on this specific molecule, this document synthesizes information from structurally analogous compounds to propose and detail plausible biological targets and pathways. We present a framework for the empirical validation of these hypotheses, including detailed experimental protocols and data interpretation strategies, tailored for researchers, scientists, and drug development professionals. This guide is designed to serve as a foundational resource for initiating research into the neurological activity of this and related chemical entities.

Introduction and Chemical Profile

Dimethyl[3-(piperidin-4-yloxy)propyl]amine is a small molecule featuring a piperidine ring linked via an ether to a dimethylated propylamine chain. This structural motif is prevalent in a variety of centrally active compounds, suggesting a potential for interaction with neurological targets.

Chemical Structure:

Caption: 2D Chemical Structure of Dimethyl[3-(piperidin-4-yloxy)propyl]amine.

Physicochemical Properties (Predicted):

PropertyValueSource
Molecular FormulaC10H22N2O-
Molecular Weight186.29 g/mol -
XLogP31.2PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count5PubChem

The predicted physicochemical properties suggest that Dimethyl[3-(piperidin-4-yloxy)propyl]amine has characteristics amenable to crossing the blood-brain barrier, a prerequisite for central nervous system activity.

Postulated Mechanisms of Action Based on Structural Homology

Based on an analysis of its core structure, we postulate three primary, testable hypotheses for the mechanism of action of Dimethyl[3-(piperidin-4-yloxy)propyl]amine in neurological models.

Hypothesis 1: Histamine H3 Receptor Antagonism

The piperidinyl-oxy-alkylamine scaffold is a classic pharmacophore for histamine H3 receptor (H3R) antagonists.[1][2] H3Rs are presynaptic autoreceptors and heteroreceptors that negatively regulate the release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[1] Antagonism of H3Rs can therefore enhance the release of these neurotransmitters, a mechanism with therapeutic potential in cognitive disorders like Alzheimer's disease and ADHD.[1]

Proposed Signaling Pathway:

H3R_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound Dimethyl[3-(piperidin-4-yloxy)propyl]amine H3R Histamine H3 Receptor Compound->H3R Antagonizes Gi Gi Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to NT_Release Neurotransmitter Release (e.g., ACh, DA, NE) cAMP->NT_Release Modulates Receptor Postsynaptic Receptor NT_Release->Receptor Binds to Signal Neuronal Signal Receptor->Signal Initiates

Caption: Hypothesized H3R Antagonism by the Compound.

Hypothesis 2: Dopamine Transporter (DAT) Inhibition

N-substituted 4-alkoxypiperidines have been identified as potent inhibitors of the dopamine transporter (DAT).[3] DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signaling. Inhibition of DAT leads to increased synaptic dopamine levels, a mechanism associated with stimulant and antidepressant effects.

Proposed Experimental Workflow:

DAT_Workflow Start Start: Hypothesis DAT Inhibition InVitro In Vitro Studies Start->InVitro BindingAssay [³H]WIN 35,428 Radioligand Binding Assay (Measures affinity for DAT) InVitro->BindingAssay UptakeAssay [³H]Dopamine Uptake Assay in Synaptosomes (Measures functional inhibition) InVitro->UptakeAssay InVivo In Vivo Studies BindingAssay->InVivo UptakeAssay->InVivo Microdialysis In Vivo Microdialysis in Nucleus Accumbens (Measures extracellular DA levels) InVivo->Microdialysis Locomotor Locomotor Activity Testing in Mice (Behavioral correlate of increased DA) InVivo->Locomotor DataAnalysis Data Analysis and Mechanism Confirmation Microdialysis->DataAnalysis Locomotor->DataAnalysis

Caption: Experimental Workflow for Validating DAT Inhibition.

Hypothesis 3: Sigma-1 Receptor (σ1R) Agonism

The piperidine moiety is a common feature in ligands for sigma receptors.[4] The σ1R is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, which modulates calcium signaling, ion channel function, and neuronal survival. σ1R agonists have shown neuroprotective effects in models of neurodegenerative diseases and neuropathic pain.[4]

Methodologies for Mechanistic Validation

To empirically test the aforementioned hypotheses, a series of in vitro and in vivo experiments are necessary. The following protocols are provided as a guide for these investigations.

In Vitro Protocol: Histamine H3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Dimethyl[3-(piperidin-4-yloxy)propyl]amine for the human histamine H3 receptor.

Materials:

  • HEK-293 cells stably expressing human H3 receptors.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [³H]Nα-methylhistamine.

  • Test compound: Dimethyl[3-(piperidin-4-yloxy)propyl]amine.

  • Reference compound: Thioperamide.

  • 96-well microplates, glass fiber filters, scintillation cocktail, and a scintillation counter.

Procedure:

  • Prepare cell membranes from HEK-293-hH3R cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.

  • Perform a protein concentration assay (e.g., Bradford) to determine the membrane protein concentration.

  • In a 96-well plate, add in triplicate:

    • Assay buffer.

    • A fixed concentration of [³H]Nα-methylhistamine.

    • Increasing concentrations of the test compound or reference compound.

    • Cell membrane preparation.

  • Incubate the plates at 25°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the Ki (inhibitory constant).

In Vivo Protocol: Assessment of Cognitive Enhancement in a Mouse Model

This protocol outlines the use of the Morris Water Maze to assess the effects of the test compound on spatial learning and memory in a scopolamine-induced amnesia model in mice.

Animals and Treatment:

  • Male C57BL/6 mice, 8-10 weeks old.

  • Test compound administered intraperitoneally (i.p.) at various doses.

  • Scopolamine (1 mg/kg, i.p.) to induce cognitive impairment.

  • Vehicle control group.

Morris Water Maze Procedure:

  • Acquisition Phase (4 days):

    • Mice are trained to find a hidden platform in a circular pool of opaque water.

    • Four trials per day are conducted, with the mouse starting from a different quadrant each time.

    • The latency to find the platform is recorded.

    • 30 minutes prior to the first trial each day, administer the test compound or vehicle. 20 minutes later, administer scopolamine.

  • Probe Trial (Day 5):

    • The platform is removed from the pool.

    • Mice are allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is recorded.

Data Analysis:

  • Analyze escape latencies during the acquisition phase using a two-way ANOVA.

  • Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by post-hoc tests.

Summary and Future Directions

Dimethyl[3-(piperidin-4-yloxy)propyl]amine presents an intriguing chemical structure with the potential for significant neurological activity. While direct evidence of its mechanism of action is currently lacking, a rational, hypothesis-driven approach based on structural analogy provides a clear path forward for its characterization. The proposed primary targets for investigation are the histamine H3 receptor, the dopamine transporter, and the sigma-1 receptor.

The experimental protocols detailed in this guide offer a robust framework for elucidating the compound's pharmacological profile. Successful validation of any of these hypotheses would warrant further investigation into its therapeutic potential for a range of neurological and psychiatric disorders. Future studies should also include comprehensive ADME-Tox profiling and investigation in more complex disease models.

References

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  • Łażewska, D., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)
  • Maida, C. D., et al. (2023). The role of neuro-supportive substances of natural origin in neurological conditions—A literature-based formulators' perspective. Frontiers in Neurology, 14, 1284005.
  • Jain, P. K., et al. (2014). Compounds useful for the treatment of degenerative and inflammatory diseases. U.S.
  • Wang, Y., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035.
  • Ghahremani, M. H., et al. (2019). Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. Marine Drugs, 17(2), 79.
  • Łażewska, D., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)
  • Otsuka Pharmaceutical Co., Ltd. (2016). Piperazine-substituted benzothiophenes for treatment of mental disorders. U.S.
  • Wiebe, M. A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(12), 1022.
  • Jiangsu Nhwa Pharmaceutical Co., Ltd. (2016). 3-[(benzo[d][3][5]dioxolane-4-yl)-oxy]-3-arylpropylamine compound and application thereof. China Patent CN105777706A.

  • Grandjean, J. M., et al. (2020). Discovery of 4‑Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity. ACS Medicinal Chemistry Letters, 11(4), 542-548.
  • Bai, Q., & Zhao, Z. (2022). Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. International Journal of Molecular Sciences, 23(12), 6789.
  • Alcon Research, Ltd. (2014). A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.
  • Solvay Pharmaceuticals B.V. (2012). N-OXIDES OF PYRIDYLMETHYLPIPERAZINE AND -PIPERIDINE DERIVATIVES.
  • Janssen Research & Development, LLC. (2005). A Study of the Safety and Effectiveness of a Flexible Dose of Galantamine Versus Placebo in the Treatment of Patients With Alzheimer's Disease. ClinicalTrials.gov Identifier: NCT00253227.
  • Wang, Y., et al. (2024). Discovery of novel positive allosteric modulators targeting GluN1/2A NMDARs as anti-stroke therapeutic agents. MedChemComm, 15(1), 134-144.
  • Sirakanyan, S. N., et al. (2022). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. Molecules, 27(11), 3411.
  • Clearmind Medicine Inc. (2026, March 13). Clearmind Medicine Announces Hong Kong Patent Filing for Depression Therapy. GlobeNewswire.
  • University of California, San Francisco. (2026, January 20). The ENHANCE Study: taVNS and Psilocybin.
  • Klahn, P., et al. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.
  • Bautista-Aguilera, Ó. M., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(11), 3321.
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Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl[3-(piperidin-4-yloxy)propyl]amine

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for Dimethyl[3-(piperidin-4-yloxy)propyl]amine, a key building block in pharmaceutical research and development. The document deta...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Dimethyl[3-(piperidin-4-yloxy)propyl]amine, a key building block in pharmaceutical research and development. The document details two primary retrosynthetic approaches, focusing on the strategic implementation of the Williamson ether synthesis. Both a direct and a protecting group-assisted pathway are meticulously described, offering researchers flexibility based on available starting materials and desired purity profiles. This guide is intended for an audience of researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying chemical principles and rationale for experimental choices, thereby ensuring scientific integrity and reproducibility.

Introduction and Retrosynthetic Analysis

Dimethyl[3-(piperidin-4-yloxy)propyl]amine is a bifunctional molecule incorporating a piperidine heterocycle and a tertiary amine, linked by a propyl ether chain. This structural motif is of significant interest in medicinal chemistry. The synthesis of this target molecule can be logically approached by disconnecting the ether linkage, which points to the Williamson ether synthesis as the key bond-forming reaction. This retrosynthetic analysis reveals two primary precursors: a piperidin-4-ol derivative and a 3-(dimethylamino)propyl halide.

Two main forward-thinking synthetic strategies emerge from this analysis:

  • Pathway A: N-Boc Protected Synthesis. This approach utilizes an N-tert-butyloxycarbonyl (Boc) protected piperidin-4-ol. The Boc group serves to prevent side reactions at the piperidine nitrogen, such as N-alkylation, during the ether synthesis. This strategy offers enhanced control and often leads to cleaner reactions and simpler purification, albeit with the requirement of an additional deprotection step.

  • Pathway B: Direct Synthesis. This more atom-economical pathway employs unprotected piperidin-4-ol. While this route is shorter, it necessitates careful control of reaction conditions to favor O-alkylation over the competing N-alkylation of the piperidine ring.

This guide will elaborate on both pathways, providing detailed experimental procedures and discussing the merits and potential challenges of each approach.

Synthesis of Key Precursors

The successful synthesis of the target molecule hinges on the efficient preparation of its constituent building blocks. This section details the synthesis of the requisite piperidin-ol and dimethylaminopropyl precursors.

Preparation of Piperidin-4-ol Precursors

N-Boc-4-hydroxypiperidine is a crucial intermediate for the protecting group strategy. It is typically prepared by the reduction of the commercially available N-Boc-4-piperidone.

Experimental Protocol:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in methanol (MeOH) or ethanol (EtOH) at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the alcohol solvent.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-4-hydroxypiperidine as a white solid.

Parameter Value Reference
Starting Material N-Boc-4-piperidone[1]
Reagent Sodium borohydride (NaBH₄)[2]
Solvent Methanol or Ethanol[2]
Temperature 0 °C to Room Temperature[2]
Typical Yield >90%[2]

The choice of sodium borohydride as the reducing agent is predicated on its mild nature and high selectivity for ketones in the presence of the carbamate protecting group.

For the direct synthesis, piperidin-4-ol is required. This can be prepared from 4-piperidone hydrochloride hydrate.

Experimental Protocol:

  • Dissolve 4-piperidone hydrochloride hydrate in distilled water and introduce liquid ammonia until the solution is alkaline.

  • Extract the aqueous solution with toluene and dry the organic phase with anhydrous magnesium sulfate.

  • After filtration, the toluene solution of 4-piperidone is concentrated.

  • The resulting 4-piperidone is then reduced with sodium borohydride in methanol, similar to the procedure for its N-Boc protected counterpart, to yield piperidin-4-ol.

Parameter Value Reference
Starting Material 4-Piperidone hydrochloride hydrate[3]
Reagents Liquid ammonia, Sodium borohydride (NaBH₄)[3]
Solvents Water, Toluene, Methanol[3]
Typical Yield High[3]
Preparation of 3-(Dimethylamino)propyl Chloride

The electrophilic partner in the Williamson ether synthesis is 3-(dimethylamino)propyl chloride. This is commonly used as its hydrochloride salt for stability and ease of handling. It can be synthesized from 3-dimethylamino-1-propanol.

Experimental Protocol:

  • Dissolve 3-dimethylamino-1-propanol (1.0 eq) in an appropriate solvent such as chloroform.

  • Cool the solution to 0 °C and slowly add thionyl chloride (SOCl₂) (1.1 eq).

  • After the addition is complete, heat the mixture to reflux and maintain for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be washed with a mixture of dichloromethane and petroleum ether to yield 3-(dimethylamino)propyl chloride hydrochloride as a solid.

Parameter Value Reference
Starting Material 3-Dimethylamino-1-propanol
Reagent Thionyl chloride (SOCl₂)
Solvent Chloroform
Temperature 0 °C to Reflux
Typical Yield High

Thionyl chloride is a highly effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, and the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.

Synthetic Pathways to Dimethyl[3-(piperidin-4-yloxy)propyl]amine

This section outlines the two primary synthetic pathways to the target molecule, leveraging the previously described precursors.

Pathway A: N-Boc Protected Route

This pathway is often favored in a research and development setting due to its reliability and the cleaner reaction profiles it typically affords.

Pathway A NBocPipOH N-Boc-4-hydroxypiperidine ProtectedProduct N-Boc-4-(3-(dimethylamino) propoxy)piperidine NBocPipOH->ProtectedProduct DMAPC 3-(Dimethylamino)propyl chloride DMAPC->ProtectedProduct Base NaH or KOtBu Base->ProtectedProduct Solvent THF or DMF Solvent->ProtectedProduct FinalProduct Dimethyl[3-(piperidin-4-yloxy) propyl]amine ProtectedProduct->FinalProduct Deprotection TFA or HCl in Dioxane Deprotection->FinalProduct

Figure 1: N-Boc Protected Synthesis Pathway

Experimental Protocol:

  • To a stirred suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in the same solvent dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 3-(dimethylamino)propyl chloride hydrochloride (1.1 eq) and a suitable base like triethylamine (to free the amine) in the chosen solvent to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-4-(3-(dimethylamino)propoxy)piperidine.

Parameter Value Reference
Nucleophile N-Boc-4-hydroxypiperidine alkoxide[4]
Electrophile 3-(Dimethylamino)propyl chloride
Base Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)[4]
Solvent THF or DMF[4]
Temperature 60-80 °C

The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the alcohol without competing in the subsequent substitution reaction. Polar aprotic solvents like THF and DMF are ideal for Sₙ2 reactions as they solvate the cation of the base, leaving the alkoxide anion more nucleophilic.

Experimental Protocol:

  • Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrochloric acid (HCl) in 1,4-dioxane (e.g., 4M).[5]

  • Stir the reaction mixture at room temperature for 1-4 hours.[5]

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., NaOH or Na₂CO₃) to a pH > 10.

  • Extract the free amine with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield Dimethyl[3-(piperidin-4-yloxy)propyl]amine.

Parameter Value Reference
Reagent Trifluoroacetic acid (TFA) or HCl in dioxane[5]
Solvent Dichloromethane (DCM) or 1,4-dioxane[5]
Temperature Room Temperature[5]

The Boc group is labile under acidic conditions, proceeding through a stable tert-butyl cation. The choice between TFA and HCl depends on the desired salt form of the final product and the tolerance of other functional groups to the specific acid.

Pathway B: Direct Synthesis Route

This pathway is more direct but requires careful optimization to manage the reactivity of the unprotected piperidine nitrogen.

Pathway B PipOH Piperidin-4-ol FinalProduct Dimethyl[3-(piperidin-4-yloxy) propyl]amine PipOH->FinalProduct SideProduct N-alkylated byproduct PipOH->SideProduct DMAPC 3-(Dimethylamino)propyl chloride DMAPC->FinalProduct DMAPC->SideProduct Base NaH or KOtBu Base->FinalProduct Solvent THF or DMF Solvent->FinalProduct

Figure 2: Direct Synthesis Pathway

Experimental Protocol:

  • To a suspension of a strong base such as sodium hydride (NaH) (1.2 eq) in an anhydrous solvent like THF or DMF, add piperidin-4-ol (1.0 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add 3-(dimethylamino)propyl chloride hydrochloride (1.1 eq) along with a non-nucleophilic base like triethylamine to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-70 °C) and monitor by TLC or GC-MS, being mindful of the potential for N-alkylation.

  • Upon consumption of the starting material, cool the reaction and quench with water.

  • Work-up the reaction as described in Pathway A, Step 1.

  • Purification via column chromatography may be more challenging due to the potential presence of the N-alkylated side product and may require a specialized elution system.

Parameter Value Reference
Nucleophile Piperidin-4-ol[4]
Electrophile 3-(Dimethylamino)propyl chloride
Base Sodium hydride (NaH)[4]
Solvent THF or DMF[4]

In this pathway, the relative nucleophilicity of the alkoxide and the secondary amine will dictate the product distribution. The alkoxide is generally a stronger nucleophile, but N-alkylation can be a significant competing reaction. Careful control of stoichiometry and temperature is crucial to maximize the yield of the desired O-alkylated product.

Characterization Data

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

  • ~3.5 (m, 1H): CH-O of the piperidine ring.

  • ~3.4 (t, 2H): O-CH₂ of the propyl chain.

  • ~2.8-3.0 (m, 2H): Equatorial protons on C2 and C6 of the piperidine ring.

  • ~2.4-2.6 (m, 2H): Axial protons on C2 and C6 of the piperidine ring.

  • ~2.3 (t, 2H): CH₂-N of the propyl chain.

  • ~2.2 (s, 6H): N(CH₃)₂ protons.

  • ~1.8-2.0 (m, 2H): Equatorial protons on C3 and C5 of the piperidine ring.

  • ~1.7 (m, 2H): Central CH₂ of the propyl chain.

  • ~1.5-1.7 (m, 2H): Axial protons on C3 and C5 of the piperidine ring.

  • A broad singlet for the N-H proton of the piperidine ring.

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

  • ~75: C-O of the piperidine ring (C4).

  • ~68: O-CH₂ of the propyl chain.

  • ~58: CH₂-N of the propyl chain.

  • ~46: N(CH₃)₂ carbons.

  • ~45: C2 and C6 of the piperidine ring.

  • ~34: C3 and C5 of the piperidine ring.

  • ~28: Central CH₂ of the propyl chain.

Expected Mass Spectrometry (ESI+):

  • [M+H]⁺: m/z = 201.19

Conclusion

This technical guide has detailed two robust synthetic pathways for the preparation of Dimethyl[3-(piperidin-4-yloxy)propyl]amine. The N-Boc protected route offers a higher degree of control and is recommended for applications where purity is paramount. The direct synthesis route, while more concise, requires careful optimization to mitigate the formation of byproducts. The choice of pathway will ultimately depend on the specific requirements of the research or development project, including scale, available resources, and desired final purity. The experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists engaged in the synthesis of this and related piperidine-based compounds.

References

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  • WO2016139677A1 - Improved process for the preparation of 2-({6-[(3r)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihvdropvrimidin-1(2h)-yl}methyl)benzonitrile and pharmaceutically acceptable salts thereof.
  • Williamson Ether Synthesis. Utah Tech University. [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

  • CHAPTER 3 EXPERIMENTAL. VTechWorks. [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine. Google Patents. [3]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. (2013). Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

  • Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. (2011). Arkivoc, 2011(10), 107-117. [Link]

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Foundational

An In-Depth Technical Guide to the In Vitro Receptor Binding Affinity of Dimethyl[3-(piperidin-4-yloxy)propyl]amine

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the in vitro characterization of the receptor binding affinity of the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of the receptor binding affinity of the novel compound, Dimethyl[3-(piperidin-4-yloxy)propyl]amine. Given the scarcity of publicly available data on this specific molecule, this document serves as an expert-driven roadmap for researchers, outlining the foundational principles, strategic considerations, and detailed experimental protocols necessary to elucidate its pharmacological profile. The piperidine moiety within the compound's structure is a well-established pharmacophore, suggesting potential interactions with a range of G-protein coupled receptors (GPCRs) and other central nervous system targets. This guide will focus on a selection of high-value receptor targets, including serotonergic, dopaminergic, histaminergic, and sigma receptors, providing a robust starting point for a comprehensive binding affinity screen. The methodologies detailed herein are grounded in established best practices for radioligand binding assays, ensuring scientific rigor and data integrity.

Introduction: The Rationale for In Vitro Receptor Binding Affinity Studies

The initial stages of drug discovery are fundamentally reliant on the accurate determination of a compound's interaction with its biological targets. In vitro receptor binding assays are the gold standard for this purpose, offering a highly sensitive and quantitative measure of the affinity of a ligand for a specific receptor.[1][2] These assays are indispensable for:

  • Target Identification and Validation: Uncovering the primary and secondary molecular targets of a novel compound.

  • Structure-Activity Relationship (SAR) Studies: Guiding the chemical optimization of a lead compound to enhance potency and selectivity.

  • Selectivity Profiling: Assessing the compound's potential for off-target effects by screening against a broad panel of receptors.

  • Pharmacological Characterization: Providing key parameters such as the inhibitory constant (Kᵢ) and the dissociation constant (Kₐ), which are crucial for understanding a compound's mechanism of action.[3]

The core principle of a competitive radioligand binding assay involves the competition between a radiolabeled ligand (radioligand) with a known high affinity for the target receptor and the unlabeled test compound.[1] By measuring the concentration-dependent displacement of the radioligand by the test compound, we can determine the test compound's affinity for the receptor.

Strategic Considerations for Screening Dimethyl[3-(piperidin-4-yloxy)propyl]amine

The chemical structure of Dimethyl[3-(piperidin-4-yloxy)propyl]amine, featuring a piperidine ring, suggests a promiscuous pharmacology with the potential to interact with multiple receptor systems. Piperidine-containing compounds are known to bind to a variety of receptors, including but not limited to:

  • Serotonin (5-HT) Receptors: Particularly the 5-HT₂ₐ subtype, which is implicated in a range of neuropsychiatric disorders.[4]

  • Dopamine (D) Receptors: The D₂ receptor is a key target for antipsychotic medications.[5]

  • Histamine (H) Receptors: The H₁ receptor is a primary target for antihistamines used to treat allergic conditions.[6][7]

  • Sigma (σ) Receptors: These receptors are involved in a variety of cellular functions and are implicated in neurological disorders.[8]

  • Opioid Receptors: The piperidine scaffold is a core component of many opioid receptor ligands.[9][10]

Therefore, a logical first step in characterizing Dimethyl[3-(piperidin-4-yloxy)propyl]amine is to perform a broad screen against a panel of these receptors. This guide will provide detailed protocols for assays targeting the 5-HT₂ₐ, D₂, H₁, and σ₁ receptors as illustrative examples.

Experimental Workflow: A Visual Overview

The general workflow for determining the in vitro receptor binding affinity of a test compound is a multi-step process that requires careful planning and execution. The following diagram illustrates the key stages of this process.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis receptor_source Receptor Source (Cell Lines/Tissue) membrane_prep Membrane Preparation receptor_source->membrane_prep incubation Incubation (Receptor + Radioligand + Test Compound) membrane_prep->incubation radioligand_prep Radioligand Dilution radioligand_prep->incubation compound_prep Test Compound Serial Dilution compound_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50, Ki) scintillation->data_analysis

Figure 1: A generalized workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the characterization of Dimethyl[3-(piperidin-4-yloxy)propyl]amine. It is essential to optimize these conditions for each specific receptor and radioligand pair.

General Materials and Reagents
  • Test Compound: Dimethyl[3-(piperidin-4-yloxy)propyl]amine, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Receptor Source: Commercially available cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).[11]

  • Radioligands: High specific activity radioligands are crucial for sensitive assays.[12]

    • For 5-HT₂ₐ Receptors: [³H]Ketanserin[13]

    • For D₂ Receptors: [³H]Spiperone[14][15]

    • For H₁ Receptors: [³H]Pyrilamine (also known as [³H]Mepyramine)[7][16]

    • For σ₁ Receptors: -Pentazocine[17]

  • Assay Buffers: Specific to each receptor system. Typically Tris-HCl based buffers with various salts and additives.

  • Wash Buffers: Ice-cold buffers to terminate the binding reaction and remove unbound radioligand.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.

  • Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand.

  • Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[18]

  • Scintillation Cocktail and Vials: For quantifying the radioactivity on the filters.

  • Liquid Scintillation Counter: To measure the radioactivity.

Protocol 1: Serotonin 5-HT₂ₐ Receptor Binding Assay

This protocol is adapted from established methods for 5-HT₂ₐ receptor binding assays.[13][18]

1. Membrane Preparation:

  • Thaw the cell membranes expressing the human 5-HT₂ₐ receptor on ice.

  • Homogenize the membranes in assay buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).

  • Centrifuge at 4°C and resuspend the pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.

2. Assay Setup (in a 96-well plate, in triplicate):

  • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Ketanserin (final concentration ~0.5 nM), and 100 µL of membrane suspension.

  • Non-specific Binding: 50 µL of 10 µM unlabeled Ketanserin, 50 µL of [³H]Ketanserin, and 100 µL of membrane suspension.

  • Competitive Binding: 50 µL of serial dilutions of Dimethyl[3-(piperidin-4-yloxy)propyl]amine, 50 µL of [³H]Ketanserin, and 100 µL of membrane suspension.

3. Incubation:

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

4. Filtration:

  • Rapidly terminate the reaction by vacuum filtration through pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 5 mL of ice-cold wash buffer.

5. Radioactivity Measurement:

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Protocol 2: Dopamine D₂ Receptor Binding Assay

This protocol is based on standard procedures for D₂ receptor binding.[5][14]

1. Membrane Preparation:

  • Use membranes from cells stably expressing the human dopamine D₂ receptor.

  • Prepare the membranes as described in section 4.2.1, using an assay buffer of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.

2. Assay Setup (in a 96-well plate, in triplicate):

  • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Spiperone (final concentration ~0.2-0.5 nM), and 150 µL of membrane preparation.

  • Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of [³H]Spiperone, and 150 µL of membrane preparation.

  • Competitive Binding: 50 µL of varying concentrations of Dimethyl[3-(piperidin-4-yloxy)propyl]amine, 50 µL of [³H]Spiperone, and 150 µL of membrane preparation.

3. Incubation, Filtration, and Radioactivity Measurement:

  • Follow steps 3-5 as described in section 4.2.

Protocol 3: Histamine H₁ Receptor Binding Assay

This protocol follows established guidelines for H₁ receptor binding assays.[6][19]

1. Membrane Preparation:

  • Utilize membranes from cells stably expressing the human histamine H₁ receptor.

  • Prepare membranes as in section 4.2.1 with an assay buffer of 50 mM Tris-HCl, pH 7.4.

2. Assay Setup (in a 96-well plate, in triplicate):

  • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Mepyramine (final concentration ~1-2 nM), and 100 µL of membrane preparation.

  • Non-specific Binding: 50 µL of 10 µM Mepyramine, 50 µL of [³H]Mepyramine, and 100 µL of membrane preparation.

  • Competitive Binding: 50 µL of varying concentrations of Dimethyl[3-(piperidin-4-yloxy)propyl]amine, 50 µL of [³H]Mepyramine, and 100 µL of membrane preparation.

3. Incubation, Filtration, and Radioactivity Measurement:

  • Follow steps 3-5 as described in section 4.2.

Protocol 4: Sigma-1 (σ₁) Receptor Binding Assay

This protocol is based on methodologies for σ₁ receptor binding.[17]

1. Membrane Preparation:

  • Guinea pig liver membranes are a rich source of σ₁ receptors.[17] Alternatively, use membranes from cells expressing the recombinant human σ₁ receptor.

  • Prepare membranes as in section 4.2.1.

2. Assay Setup (in a 96-well plate, in triplicate):

  • Total Binding: Assay buffer, -Pentazocine (at a concentration near its Kₐ), and membrane preparation.

  • Non-specific Binding: Assay buffer, -Pentazocine, a high concentration of an unlabeled σ₁ ligand (e.g., Haloperidol), and membrane preparation.

  • Competitive Binding: Assay buffer, -Pentazocine, varying concentrations of Dimethyl[3-(piperidin-4-yloxy)propyl]amine, and membrane preparation.

3. Incubation, Filtration, and Radioactivity Measurement:

  • Follow steps 3-5 as described in section 4.2.

Data Analysis and Interpretation

The raw data from the liquid scintillation counter (in CPM) must be processed to determine the binding affinity of the test compound.

data_analysis_flow raw_cpm Raw CPM Data specific_binding Calculate Specific Binding (Total - Non-specific) raw_cpm->specific_binding percent_inhibition Calculate % Inhibition specific_binding->percent_inhibition log_concentration Plot % Inhibition vs. Log[Compound] percent_inhibition->log_concentration nonlinear_regression Non-linear Regression (Sigmoidal Dose-Response) log_concentration->nonlinear_regression ic50 Determine IC50 nonlinear_regression->ic50 cheng_prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) ic50->cheng_prusoff ki_value Calculate Ki cheng_prusoff->ki_value

Figure 2: Flowchart for the analysis of competitive binding data.

1. Calculation of Specific Binding:

  • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

2. Calculation of Percent Inhibition:

  • % Inhibition = 100 x (1 - (Specific Binding with Test Compound / Specific Binding without Test Compound))

3. Determination of IC₅₀:

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

4. Calculation of the Inhibitory Constant (Kᵢ):

  • The Kᵢ value is a measure of the affinity of the test compound for the receptor and is independent of the radioligand concentration. It is calculated from the IC₅₀ value using the Cheng-Prusoff equation:[19]

    • Kᵢ = IC₅₀ / (1 + ([L]/Kₐ))
    • Where:
    • [L] is the concentration of the radioligand.

    • Kₐ is the dissociation constant of the radioligand for the receptor.

Data Presentation

For clarity and ease of comparison, the binding affinity data for Dimethyl[3-(piperidin-4-yloxy)propyl]amine should be presented in a tabular format. The following is a hypothetical example.

ReceptorRadioligandKᵢ (nM) (Hypothetical)Hill Slope
5-HT₂ₐ [³H]Ketanserin250-1.0
D₂ [³H]Spiperone1500-0.95
H₁ [³H]Mepyramine75-1.02
σ₁ -Pentazocine50-0.98

Note: The Kᵢ values presented in this table are for illustrative purposes only. The Hill slope provides information about the nature of the binding interaction. A Hill slope of approximately -1.0 is indicative of a competitive interaction at a single binding site.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the in vitro receptor binding affinity of Dimethyl[3-(piperidin-4-yloxy)propyl]amine. By following the detailed protocols and data analysis procedures outlined herein, researchers can generate high-quality, reliable data to elucidate the pharmacological profile of this novel compound. The initial screening against a panel of receptors relevant to its chemical structure will provide critical insights into its potential therapeutic applications and off-target liabilities, thereby guiding future drug development efforts.

References

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. (2000). Available at: [Link]

  • Identification of the First trans-(3R,4R)- Dimethyl-4-(3-hydroxyphenyl)piperidine Derivative To Possess Highly Potent and Selective Opioid κ Receptor Antagonist Activity. Journal of Medicinal Chemistry. (2001). Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. (2016). Available at: [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC. (2020). Available at: [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC - PubMed Central. (2012). Available at: [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available at: [Link]

  • Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. PubMed. (1987). Available at: [Link]

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry - ACS Publications. (2025). Available at: [Link]

  • Identification of an Opioid κ Receptor Subtype-Selective N-Substituent for (+)-(3R,4R)-Dimethyl-4-(3-hydroxyphenyl)piperidine. Journal of Medicinal Chemistry - ACS Publications. (1998). Available at: [Link]

  • In vitro receptor binding assays. ResearchGate. (2017). Available at: [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. MDPI. (2023). Available at: [Link]

  • Determining the Cryo-EM Structure of the 5-HT2A receptor with Serotonin Bound. available at: [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. (2025). Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. (2012). Available at: [Link]

  • A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof. Google Patents. (2014).
  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry - ACS Publications. (2014). Available at: [Link]

  • Human Recombinant D2 Dopamine Receptor Stable Cell Line. GenScript. (2020). Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line. GenScript. Available at: [Link]

  • Sigma-1 receptor. Wikipedia. Available at: [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. (2021). Available at: [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. (2021). Available at: [Link]

  • Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. (2025). Available at: [Link]

  • 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Digital CSIC. (2025). Available at: [Link]

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  • Investigation of H1-Histamine Receptor Binding Patterns to Antidepressants and New Allergy Drugs. Eco-Vector Journals Portal. (2025). Available at: [Link]

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Exploratory

Preliminary toxicity and safety profile of Dimethyl[3-(piperidin-4-yloxy)propyl]amine

Preliminary Toxicity and Safety Profile of Dimethyl[3-(piperidin-4-yloxy)propyl]amine (DMPPA): A Preclinical Evaluation Guide Executive Summary Dimethyl[3-(piperidin-4-yloxy)propyl]amine (DMPPA, CAS: 883532-64-7) is a sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Preliminary Toxicity and Safety Profile of Dimethyl[3-(piperidin-4-yloxy)propyl]amine (DMPPA): A Preclinical Evaluation Guide

Executive Summary

Dimethyl[3-(piperidin-4-yloxy)propyl]amine (DMPPA, CAS: 883532-64-7) is a synthetic building block and early-stage screening compound characterized by an ether-linked propyl chain connecting a secondary piperidine ring and a tertiary dimethylamine group[1][2]. As a Senior Application Scientist overseeing early-stage drug discovery, I approach the safety profiling of such molecules not merely as a checklist of assays, but as a predictable system of physicochemical cause-and-effect.

The structural architecture of DMPPA creates a highly basic, di-cationic pharmacophore at physiological pH[3]. Because basic aliphatic amines are known to drive both cardiotoxicity (via hERG channel blockade) and cytotoxicity (via lysosomal trapping), our preclinical safety evaluation must aggressively prioritize electrophysiology and phospholipidosis assays[4]. This whitepaper details the mechanistic rationale, quantitative safety thresholds, and self-validating protocols required to profile DMPPA.

Structural Liability Analysis & Causality

Physicochemical Drivers of Toxicity

The toxicity profile of DMPPA is fundamentally dictated by its ionization state. The molecule contains two basic centers:

  • Piperidine Secondary Amine : Expected pKa≈9.5−10.0 .

  • Dimethylamine Tertiary Amine : Expected pKa≈9.0−9.5 .

At a physiological pH of 7.4, DMPPA exists predominantly as a di-cation. While this enhances aqueous solubility, it introduces severe liabilities. Highly basic aliphatic amines ( pKa>8.0 ) combined with lipophilic or amphiphilic character classify DMPPA as a Cationic Amphiphilic Drug (CAD)[5].

Mechanistic Pathways of Liability
  • Cardiotoxicity (hERG Inhibition) : The human ether-à-go-go-related gene (hERG/Kv11.1) potassium channel is notoriously promiscuous. Tertiary aliphatic amines and piperidine motifs are classic structural alerts for hERG binding[6]. The protonated amines of DMPPA can interact with critical aromatic residues (e.g., Tyr652 and Phe656) within the hERG channel pore, blocking the rapid delayed rectifier potassium current ( IKr​ ) and leading to potentially fatal QT interval prolongation[6].

  • Phospholipidosis (PLD) : In its uncharged micro-state, DMPPA can passively diffuse across cell membranes. However, upon entering the acidic environment of the lysosome ( pH≈4.5 ), it becomes fully protonated and trapped (lysosomotropism)[5]. The trapped di-cationic drug binds to negatively charged intra-lysosomal phospholipids, sterically hindering the action of lysosomal phospholipases and resulting in the toxic accumulation of lamellar bodies[5].

Mechanistic Pathway Visualization

DMPPA_Toxicity cluster_Cardio Cardiotoxicity Pathway cluster_Cyto Lysosomotropism & PLD Pathway DMPPA DMPPA (Di-cationic CAD) Aliphatic Amines pKa > 9.0 hERG hERG (Kv11.1) Channel Binding via Piperidine Motif DMPPA->hERG Off-target binding Lyso Lysosomal Trapping (Acidic pH ~4.5) DMPPA->Lyso Passive diffusion & Protonation QT QT Interval Prolongation (Arrhythmia Risk) hERG->QT IKr current block PL_Inhib Inhibition of Lysosomal Phospholipases Lyso->PL_Inhib Drug-Lipid Complexation PLD Phospholipidosis (PLD) Lamellar Body Accumulation PL_Inhib->PLD Lipid Accumulation

Mechanistic pathways of DMPPA-induced hERG channel blockade and Phospholipidosis (PLD).

Quantitative Safety Thresholds

To objectively evaluate DMPPA, we benchmark its predicted performance against stringent preclinical safety thresholds.

Assay / ParameterTarget Safety ThresholdPredicted DMPPA ProfileMechanistic Rationale
pKa (Aliphatic Amines) <8.0 (to minimize trapping) ≈9.0−10.0 Dimethylamine and piperidine nitrogens are highly basic[3].
hERG Inhibition ( IC50​ ) High Risk ( )Piperidine motifs strongly correlate with Kv11.1 blockade[6].
Phospholipidosis (PLD) Negative at High Risk (Positive)Di-cationic amphiphilic structure drives lysosomal accumulation[5].
Cytotoxicity (HepG2 CC50​ ) General membrane disruption due to surfactant-like properties.
Ames Test (Genotoxicity) NegativeLow Risk (Negative)Lacks classic structural alerts (e.g., aromatic amines, alkylating agents).

Self-Validating Experimental Protocols

To verify the predicted liabilities of DMPPA, we execute the following highly controlled, self-validating workflows.

Protocol 1: Automated Whole-Cell Patch-Clamp (hERG Liability)
  • Causality : Functional patch-clamp is prioritized over simple radioligand binding because it captures state-dependent channel blockade. Flexible aliphatic amines like DMPPA often bind exclusively when the channel is in an open or inactivated state[6].

  • Step-by-Step Methodology :

    • Cell Preparation : Culture CHO or HEK293 cells stably expressing the hERG (Kv11.1) gene. Harvest cells at 70-80% confluency to ensure optimal membrane integrity.

    • Electrophysiological Setup : Transfer cells to an automated patch-clamp system (e.g., QPatch). Establish a whole-cell configuration with a holding potential of -80 mV.

    • Voltage Protocol : Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current ( IKr​ ).

    • Compound Application : Perfuse DMPPA in escalating concentrations (0.1 µM to 30 µM) with an exposure time of 5 minutes per concentration to allow for steady-state equilibrium.

    • Self-Validating Controls :

      • Negative Control: 0.1% DMSO vehicle to establish the 100% baseline current.

      • Positive Control: 100 nM E-4031 (a selective hERG inhibitor). Validation Rule : The assay is strictly invalidated if E-4031 fails to inhibit >80% of the tail current, ensuring the system's sensitivity is intact.

    • Data Analysis : Calculate the IC50​ by fitting the fractional current block to a standard Hill equation.

Protocol 2: High-Content Screening for Phospholipidosis (PLD)
  • Causality : Because DMPPA is a CAD, its di-cationic state prevents efflux from the lysosome, leading to complexation with phospholipids and inhibition of lysosomal phospholipases[5].

  • Step-by-Step Methodology :

    • Cell Seeding : Seed immortalized human hepatocytes (Fa2N-4 cells) in a 96-well plate at 1.5×104 cells/well. Incubate for 24 hours at 37°C.

    • Co-Incubation : Treat cells with DMPPA (1 µM to 100 µM) co-incubated with 10 µM of a fluorescent phospholipid analog (e.g., NBD-PE) for 48 hours.

    • Counter-Staining : Wash cells with PBS and stain with Hoechst 33342 (1 µM) for 20 minutes to quantify viable nuclei.

    • High-Content Imaging : Image the plates using an automated fluorescence microscope. NBD-PE accumulation is quantified in the FITC channel, while cell viability is assessed in the DAPI channel.

    • Self-Validating Controls :

      • Positive Control: Amiodarone (10 µM), a known CAD and PLD inducer.

      • Validation Rule: The assay utilizes a dual-readout system. If DMPPA induces >20% cytotoxicity (measured by nuclear loss) at a given concentration, any corresponding increase in NBD-PE fluorescence is discarded as a false positive due to non-specific cell death. True PLD must be observed at non-cytotoxic concentrations.

Sources

Foundational

A Predictive Structural Analysis of Dimethyl[3-(piperidin-4-yloxy)propyl]amine: A Guide for Researchers

This technical guide provides a comprehensive, predictive analysis of the crystallographic structure and 1H-NMR spectrum of Dimethyl[3-(piperidin-4-yloxy)propyl]amine. In the absence of published experimental data for th...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive, predictive analysis of the crystallographic structure and 1H-NMR spectrum of Dimethyl[3-(piperidin-4-yloxy)propyl]amine. In the absence of published experimental data for this specific molecule, this document synthesizes information from analogous structures and established principles of structural chemistry to offer a robust, scientifically-grounded model. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Introduction: The Significance of Structural Elucidation

Dimethyl[3-(piperidin-4-yloxy)propyl]amine incorporates several key pharmacophoric features, including a piperidine ring, an ether linkage, and a tertiary amine. The precise three-dimensional arrangement of these functional groups is critical for understanding its potential biological activity and physicochemical properties.[1] X-ray crystallography provides the definitive solid-state conformation, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the electronic environment of atoms in solution. Together, these techniques offer a holistic view of the molecule's structure.

Predicted Crystallographic Structure

While a crystal structure for the title compound is not publicly available, we can infer likely structural characteristics by examining related compounds containing the 3-(dimethylamino)propyl and piperidine moieties.[2][3][4]

Predicted Molecular Conformation and Packing

The 3-(dimethylamino)propyl chain is expected to adopt an extended conformation to minimize steric hindrance.[2][4] The piperidine ring will likely exist in a chair conformation, which is the most stable arrangement for such systems.[5] The overall molecular packing in the crystal lattice will be influenced by intermolecular forces, primarily hydrogen bonding and van der Waals interactions. The tertiary amine of the dimethylamino group and the secondary amine of the piperidine ring are potential hydrogen bond acceptors and donors, respectively. This could lead to the formation of hydrogen-bonded chains or more complex three-dimensional networks, influencing the crystal's stability and physical properties.[2]

graph MolStructure { layout=neato; node [shape=plaintext]; edge [color="#5F6368"];

// Atom nodes with labels and positions N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1.2,0.8!"]; C2 [label="C", pos="-1.2,-0.8!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="1.2,-0.8!"]; C5 [label="C", pos="1.2,0.8!"]; O1 [label="O", pos="2.4,1.3!"]; C6 [label="C", pos="3.6,0.8!"]; C7 [label="C", pos="4.8,1.3!"]; C8 [label="C", pos="6.0,0.8!"]; N2 [label="N", pos="7.2,1.3!"]; C9 [label="C", pos="8.4,0.8!"]; C10 [label="C", pos="8.4,2.8!"]; H1 [label="H", pos="-0.3,2.2!"]; // H on N1

// Edges representing bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- O1; O1 -- C6; C6 -- C7; C7 -- C8; C8 -- N2; N2 -- C9; N2 -- C10; N1 -- H1;

// Add hydrogen atoms to piperidine ring for clarity H_C1_1 [label="H", pos="-1.8,1.3!"]; C1 -- H_C1_1; H_C1_2 [label="H", pos="-1.8,0.3!"]; C1 -- H_C1_2; H_C2_1 [label="H", pos="-1.8,-0.3!"]; C2 -- H_C2_1; H_C2_2 [label="H", pos="-1.8,-1.3!"]; C2 -- H_C2_2; H_C3_1 [label="H", pos="-0.3,-2.2!"]; C3 -- H_C3_1; H_C3_2 [label="H", pos="0.3,-2.2!"]; C3 -- H_C3_2; H_C4_1 [label="H", pos="1.8,-1.3!"]; C4 -- H_C4_1; H_C4_2 [label="H", pos="1.8,-0.3!"]; C4 -- H_C4_2; H_C5_1 [label="H", pos="1.5,0.1!"]; C5 -- H_C5_1;

// Add hydrogen atoms to propyl chain H_C6_1 [label="H", pos="3.3,0.1!"]; C6 -- H_C6_1; H_C6_2 [label="H", pos="4.2,0.5!"]; C6 -- H_C6_2; H_C7_1 [label="H", pos="4.5,2.0!"]; C7 -- H_C7_1; H_C7_2 [label="H", pos="5.4,1.0!"]; C7 -- H_C7_2; H_C8_1 [label="H", pos="5.7,0.1!"]; C8 -- H_C8_1; H_C8_2 [label="H", pos="6.6,0.5!"]; C8 -- H_C8_2;

// Add hydrogen atoms to dimethylamino group H_C9_1 [label="H", pos="9.0,1.3!"]; C9 -- H_C9_1; H_C9_2 [label="H", pos="8.1,0.1!"]; C9 -- H_C9_2; H_C9_3 [label="H", pos="9.0,0.3!"]; C9 -- H_C9_3; H_C10_1 [label="H", pos="9.0,2.3!"]; C10 -- H_C10_1; H_C10_2 [label="H", pos="8.1,3.5!"]; C10 -- H_C10_2; H_C10_3 [label="H", pos="9.0,3.3!"]; C10 -- H_C10_3; }

Caption: Predicted molecular structure of Dimethyl[3-(piperidin-4-yloxy)propyl]amine.
Experimental Protocol for X-ray Crystallography

The validation of a novel compound's structure by X-ray crystallography is a meticulous process.[1] The following protocol outlines the key steps.

graph TD { A[Single Crystal Growth] --> B[Crystal Mounting]; B --> C[Data Collection]; C --> D[Structure Solution]; D --> E[Structure Refinement]; E --> F[Validation and Analysis]; } Caption: Workflow for single-crystal X-ray diffraction analysis.
  • Single Crystal Growth: High-quality single crystals are paramount. Techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution should be employed. A range of solvents should be screened to find optimal crystallization conditions.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data to improve the fit and determine the precise atomic positions.

  • Validation and Analysis: The final structure is validated using established crystallographic metrics and analyzed for geometric parameters and intermolecular interactions.

Predicted Crystallographic Data

The following table presents predicted crystallographic parameters for Dimethyl[3-(piperidin-4-yloxy)propyl]amine, based on data from similar small organic molecules.

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21/c or P212121
a (Å)10-15
b (Å)8-12
c (Å)15-25
α (°)90
β (°)90-105
γ (°)90
V (Å3)1800-2500
Z4

Predicted 1H-NMR Spectrum

The 1H-NMR spectrum provides valuable information about the number of different types of protons and their connectivity in a molecule. The predicted spectrum of Dimethyl[3-(piperidin-4-yloxy)propyl]amine is discussed below.

Predicted Chemical Shifts and Splitting Patterns

The chemical shifts are predicted based on the electronic environment of the protons. Protons near electronegative atoms like oxygen and nitrogen will be deshielded and appear at a higher chemical shift (downfield).[6]

graph ProtonEnvironments { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Predicted distinct proton environments in Dimethyl[3-(piperidin-4-yloxy)propyl]amine.
Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
a) N-H (piperidine)1.5 - 2.5broad singlet1H
b) C4-H (piperidine)3.3 - 3.8multiplet1H
c, d) Axial/Equatorial H 's (piperidine)1.4 - 2.0 and 2.6 - 3.0multiplets8H
e) O-CH 23.4 - 3.6triplet2H
f) Internal CH 21.7 - 1.9quintet2H
g) CH 2-N2.2 - 2.4triplet2H
h) N-(CH 3)22.1 - 2.3singlet6H

Note: Chemical shifts are referenced to TMS at 0.0 ppm and are solvent-dependent.

The N-H proton of the piperidine ring is expected to be a broad singlet due to quadrupole broadening and potential hydrogen exchange.[7][8] The protons on the propyl chain will exhibit predictable splitting patterns based on the n+1 rule. The two methyl groups on the dimethylamino moiety are equivalent and will therefore appear as a single sharp singlet.

Experimental Protocol for 1H-NMR Spectroscopy

A standard protocol for obtaining a high-quality 1H-NMR spectrum is as follows.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. The choice of solvent is crucial as it can influence chemical shifts.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: Acquire the 1H-NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

  • Spectral Analysis: The processed spectrum is analyzed by integrating the peaks, determining the chemical shifts, and interpreting the splitting patterns to elucidate the structure.

Conclusion: A Predictive Framework for Structural Analysis

This guide has provided a detailed predictive analysis of the crystallographic and 1H-NMR spectroscopic features of Dimethyl[3-(piperidin-4-yloxy)propyl]amine. By drawing upon data from structurally related compounds and fundamental principles, we have constructed a scientifically plausible model for its three-dimensional structure and spectral characteristics. The experimental protocols outlined herein provide a robust framework for the empirical validation of these predictions. This work serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the structural elucidation of novel molecular entities.

References

  • PubChem. 3,3-Dimethyl-1-(4-((6-(4-(propylsulfonyl)piperazin-1-yl)pyridin-3-yloxy)methyl)piperidin-1-yl)butan-1-one. Available from: [Link]

  • ResearchGate. Crystal structure of 4-(3,4-dicyanophenoxy)-N-[3-(dimethylamino)propyl]benzamide monohydrate: a phenoxyphthalonitrile derivative. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Available from: [Link]

  • ResearchGate. Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Available from: [Link]

  • ResearchGate. Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Available from: [Link]

  • Wikipedia. Dimethylaminopropylamine. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available from: [Link]

  • ResearchGate. 1H-NMR spectra of GPTMS/propylamine reaction. DMF as internal... Available from: [Link]

  • PubMed. Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities. Available from: [Link]

  • PMC. Crystal structure of 4-(3,4-dicyanophenoxy)-N-[3-(dimethylamino)propyl]benzamide monohydrate: a phenoxyphthalonitrile derivative. Available from: [Link]

  • PubMed. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting. Available from: [Link]

  • RSC Publishing. Imines and derivatives. Part 23. Anomalous 1 H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure. Available from: [Link]

  • RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available from: [Link]

  • NIST. Experimental data for CH 3 NHCH 3 (Dimethylamine). Available from: [Link]

  • MDPI. Synthesis, Characterization and Chlorination of 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine. Available from: [Link]

  • ResearchGate. On NH NMR Chemical Shifts, Part I. Available from: [Link]

  • RSC Publishing. New insights into the di-n-propylamine (DPA) molecule as an organic structural directing agent (OSDA) in the crystallization of AlPO4-11 molecular sieve. Available from: [Link]

  • Chemical Engineering Transactions. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Available from: [Link]

  • IUCr Journals. Crystal structures of two alanylpiperidine analogues. Available from: [Link]

  • ResearchGate. 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)... Available from: [Link]

  • PubMed. 1 H and 13 C NMR data, occurrence, biosynthesis, and biological activity of Piper amides. Available from: [Link]

  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Available from: [Link]

  • Central Asian Journal of Medical and Natural Science. Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Available from: [Link]

  • ACS Publications. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Safe Handling of Dimethyl[3-(piperidin-4-yloxy)propyl]amine

Introduction Dimethyl[3-(piperidin-4-yloxy)propyl]amine is a chemical compound utilized in research and development, particularly within the pharmaceutical and chemical synthesis sectors. As with any laboratory chemical,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dimethyl[3-(piperidin-4-yloxy)propyl]amine is a chemical compound utilized in research and development, particularly within the pharmaceutical and chemical synthesis sectors. As with any laboratory chemical, a thorough understanding and implementation of safe handling, storage, and emergency protocols are paramount to ensure the safety of personnel and the integrity of the research. This document provides a detailed guide based on the chemical's structure and data from structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. The protocols outlined herein are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Corrosive: Amines are often corrosive and can cause severe skin burns and eye damage upon contact.[1][2][5][6]

  • Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.[5][7][8][9]

  • Irritant: Vapors may cause respiratory tract irritation.[7][9]

  • Flammable: Similar compounds have a flashpoint indicating flammability, posing a fire risk when exposed to ignition sources.[2][6]

The following table summarizes the pertinent GHS hazard classifications extrapolated from related molecules:

Hazard ClassGHS Hazard CodeDescriptionSource Compounds
Flammable LiquidH225, H226Highly flammable liquid and vapor.3-Dimethylaminopropylamine, Piperidine
Acute Toxicity (Oral)H302Harmful if swallowed.3-Dimethylaminopropylamine, Piperidine
Acute Toxicity (Dermal)H311, H313Toxic or may be harmful in contact with skin.N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine, Dimethyl(propyl)amine
Acute Toxicity (Inhalation)H331, H332Toxic or harmful if inhaled.Dimethyl(propyl)amine
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.3-Dimethylaminopropylamine, Piperidine
Serious Eye DamageH318Causes serious eye damage.3-Dimethylaminopropylamine, Piperidine
Specific Target Organ ToxicityH335May cause respiratory irritation.Dimethyl(propyl)amine

Hierarchy of Controls for Safe Handling

To mitigate the identified risks, a systematic approach based on the hierarchy of controls should be implemented. This prioritizes the most effective control measures.

cluster_controls Hierarchy of Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (e.g., Gloves, Goggles) Admin->PPE Least Effective

Caption: Hierarchy of controls for risk mitigation.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling Dimethyl[3-(piperidin-4-yloxy)propyl]amine.[4]

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.[2][4][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[2][4][6] Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.[4][10][11] For handling larger quantities, a chemical-resistant suit may be necessary.

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation of vapors.[2][4][12] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[12]

Safe Handling and Experimental Protocols

Adherence to standard operating procedures (SOPs) is crucial for minimizing exposure.

Protocol for Weighing and Preparing Solutions:

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Weighing:

    • Designate a specific area within the fume hood for weighing.

    • Use a tared, sealed container to weigh the desired amount of the compound.

    • If transferring from a larger stock bottle, do so slowly to avoid creating dust or splashes.

  • Solution Preparation:

    • Add the solvent to the vessel first, if possible.

    • Slowly add the weighed Dimethyl[3-(piperidin-4-yloxy)propyl]amine to the solvent while stirring to facilitate dissolution and prevent splashing.

    • Keep the container covered as much as possible during this process.

  • Post-Handling:

    • Tightly seal all containers of the compound and its solutions.

    • Decontaminate the work area with an appropriate solvent.

    • Dispose of all contaminated materials, including gloves and weighing paper, as hazardous waste.[4]

    • Wash hands thoroughly after handling.[5][8]

Storage and Incompatibility

Proper storage is critical to maintaining the stability of the compound and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][5][7] The storage area should be designated for corrosive and flammable materials. Keep containers tightly closed to prevent the escape of vapors.[1][5][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2] Reactions with these materials can be exothermic and potentially hazardous.

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

Spill Response Workflow:

Start Spill Occurs Evacuate Evacuate non-essential personnel Start->Evacuate Assess Assess Spill Size (Minor or Major?) Evacuate->Assess MinorSpill Minor Spill: Contain with absorbent material (e.g., vermiculite, sand) Assess->MinorSpill Minor MajorSpill Major Spill: Evacuate lab, close doors, and call emergency services Assess->MajorSpill Major Decontaminate Decontaminate the area MinorSpill->Decontaminate Dispose Dispose of waste as hazardous Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Decision workflow for chemical spill response.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately remove all contaminated clothing.[6] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[12] Seek immediate medical attention.[2][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[2] Seek immediate medical attention.[2][6]

Disposal Protocols

All waste containing Dimethyl[3-(piperidin-4-yloxy)propyl]amine must be treated as hazardous waste.

  • Liquid Waste: Collect all solutions and rinsates in a clearly labeled, sealed container designated for hazardous chemical waste.[4]

  • Solid Waste: Contaminated items such as gloves, absorbent materials, and empty containers must be placed in a designated solid hazardous waste container.[4]

  • Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4] The rinsed container should then be managed according to institutional and local regulations.[4]

References

  • Safety Data Sheet: DIMETILPROPILAMINA (DMPA). (2025, January 30). Retrieved from [Link]

  • 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2018, December 24). Retrieved from [Link]

  • Safety Data Sheet: Dimethyl(propyl)amine - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine. (2019, August 28). Retrieved from [Link]

  • ICSC 1227 - 3-DIMETHYLAMINOPROPYLAMINE. (n.d.). International Chemical Safety Cards (ICSCs). Retrieved from [Link]

  • Material Safety Data Sheet - Propylamine - Cole-Parmer. (n.d.). Retrieved from [Link]

  • 2,2-dimethyl-3-[(piperidin-4-yl)amino]propan-1-ol - NextSDS. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: Conjugation Techniques for Dimethyl[3-(piperidin-4-yloxy)propyl]amine in Small Molecule Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Physicochemical Rationale In the optimization of New Che...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Physicochemical Rationale

In the optimization of New Chemical Entities (NCEs), the strategic installation of basic side chains is a cornerstone technique for rescuing poorly soluble scaffolds and driving target affinity. Dimethyl[3-(piperidin-4-yloxy)propyl]amine (CAS 883532-64-7)[1][2] is a highly versatile, bifunctional building block that has gained significant traction in modern drug design.

Structurally, this moiety offers a unique triad of features:

  • A Reactive Secondary Amine: The piperidine nitrogen serves as the primary nucleophile for conjugation, allowing for precise, regioselective attachment to diverse core scaffolds.

  • A Flexible Ether Linkage: The oxygen atom acts as a hydrogen bond acceptor while increasing the fraction of sp3 carbons ( Fsp3​ ). This disrupts molecular planarity and lowers lipophilicity (cLogP) more effectively than a purely aliphatic chain.

  • A Terminal Tertiary Amine: The dimethylamino group provides a tunable basic center (pKa ~9.8). At physiological pH (7.4), this nitrogen is virtually 100% protonated. This guarantees enhanced aqueous solubility and acts as a critical pharmacophore for forming salt-bridge interactions with solvent-exposed acidic residues, a strategy heavily utilized in the design of[3] and [4]. Similar dimethylamino propyl tails have also been utilized to achieve optimal blood-brain barrier (BBB) penetration in [5].

Quantitative Impact on Drug-Like Properties

The conjugation of dimethyl[3-(piperidin-4-yloxy)propyl]amine fundamentally alters the ADME profile of a parent scaffold. The table below summarizes the heuristic shifts in physicochemical properties when this moiety is appended to a standard lipophilic core (e.g., a halogenated phenyl or pyrimidine ring)[6].

Conjugate TypeParent ScaffoldLinkage FormedcLogP Shift (Δ)pKa (Basic Center)Predicted Solubility (pH 7.4)
Baseline Phenyl / PyrimidineNoneBase ValueN/A< 10 µg/mL
Amide Conjugate Phenyl-COOHAmide-1.2 to -1.5~9.8> 500 µg/mL
SNAr Conjugate 2-ChloropyrimidineC-N (Aryl)-0.8 to -1.0~9.8> 250 µg/mL
Cross-Coupled BromobenzeneC-N (Aryl)-0.5 to -0.8~9.8> 150 µg/mL

Data Note: The secondary piperidine nitrogen loses its basicity upon amide formation and significantly drops in pKa upon aryl conjugation (due to lone pair delocalization), leaving the terminal dimethylamine as the sole physiological cation.

Workflow Visualization

G cluster_reactions Conjugation Pathways Core Target Scaffold (Acid or Halide) Amide Amide Coupling (HATU, DIPEA) Core->Amide Carboxylic Acid SNAr SNAr Reaction (Heat, Base) Core->SNAr Activated Halide Buchwald Buchwald-Hartwig (Pd, RuPhos) Core->Buchwald Unactivated Halide Amine Dimethyl[3-(piperidin-4-yloxy)propyl]amine Amine->Amide Amine->SNAr Amine->Buchwald Product Conjugated NCE (Exposed Tertiary Amine) Amide->Product SNAr->Product Buchwald->Product Outcome1 Enhanced Aqueous Solubility Product->Outcome1 Outcome2 Target Salt-Bridge Formation Product->Outcome2

Workflow of secondary amine conjugation and resulting physicochemical outcomes.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered with built-in causality and self-validation steps to ensure high-fidelity synthesis and immediate troubleshooting.

Protocol A: Amide Bond Formation via Uronium Activation

Objective: Conjugate the piperidine nitrogen to a carboxylic acid-bearing core.

  • Causality: HATU is selected over traditional carbodiimides (EDC/HOBt) due to its superior efficiency in coupling sterically hindered secondary amines. The 7-azabenzotriazole leaving group of HATU accelerates the reaction via a neighboring group effect. DIPEA acts as a non-nucleophilic base to deprotonate the acid and free-base the piperidine hydrochloride salt.

  • Reagents: Carboxylic acid core (1.0 eq), Dimethyl[3-(piperidin-4-yloxy)propyl]amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.2 M).

  • Step-by-Step:

    • Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere.

    • Add DIPEA dropwise. Stir for 10 minutes to allow the formation of the active OAt ester.

    • Add the amine in a single portion. Stir at room temperature for 2-4 hours.

  • Self-Validating Check: Monitor by LC-MS. The reaction is self-validating when the UV chromatogram (254 nm) shows the disappearance of the acid peak and the mass spectrum reveals the [M+H]+ of the product.

  • Workup: Quench with water. Because the product contains a basic tertiary amine, perform an acid-base extraction: extract the organic layer with 1M HCl (product moves to aqueous), discard the organic layer, basify the aqueous layer to pH 10 with Na2​CO3​ , and back-extract with DCM.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Conjugate the amine to an electron-deficient heteroaryl halide (e.g., 2-chloropyrimidine or 4-chloroquinazoline).

  • Causality: The secondary amine of the piperidine ring is highly nucleophilic, but the presence of the terminal tertiary amine requires precise stoichiometric control of the base to prevent competitive protonation. DMF or NMP is chosen as the solvent because their high dielectric constants stabilize the polar Meisenheimer transition state.

  • Reagents: Heteroaryl chloride (1.0 eq), Amine (1.2 eq), K2​CO3​ or DIPEA (2.5 eq), NMP (0.2 M).

  • Step-by-Step:

    • Combine the halide, amine, and base in NMP in a sealed microwave vial.

    • Heat thermally at 90 °C for 12 hours, or via microwave irradiation at 120 °C for 30 minutes.

  • Self-Validating Check: The reaction mixture typically undergoes a distinct color change (often turning deep yellow or orange) as the conjugated extended pi-system forms. TLC (DCM:MeOH 9:1 with 1% NH4​OH ) should show a new, highly polar, UV-active spot that stains positive with Dragendorff's reagent (indicating a tertiary amine).

Protocol C: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Objective: Conjugate the amine to an unactivated aryl or heteroaryl bromide.

  • Causality: RuPhos is utilized as the ligand because its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while its bulky biaryl backbone promotes reductive elimination, effectively suppressing the competing β-hydride elimination pathway common with alkyl amines.

  • Reagents: Aryl bromide (1.0 eq), Amine (1.2 eq), Pd2​(dba)3​ (0.05 eq), RuPhos (0.1 eq), Cs2​CO3​ (2.0 eq), anhydrous Toluene or 1,4-Dioxane (0.1 M).

  • Step-by-Step:

    • Charge a Schlenk flask with the aryl bromide, amine, Pd2​(dba)3​ , RuPhos, and Cs2​CO3​ .

    • Add the solvent and immediately degas the suspension via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes. (Degassing is critical to prevent Pd(0) oxidation).

    • Heat the mixture to 100 °C for 8-16 hours under Argon.

  • Self-Validating Check: The reaction mixture transitions from a deep purple/red ( Pd2​(dba)3​ ) to a yellow/brown suspension upon active catalyst formation. If the reaction stalls and LC-MS shows a des-bromo byproduct ( Ar−H ), it indicates moisture/oxygen contamination or premature reductive elimination.

References

  • Accela ChemBio Product Catalog Dimethyl[3-(piperidin-4-yloxy)propyl]amine (CAS 883532-64-7) URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis URL:[Link]

  • US Patent Application No.
  • Chinese Patent CN101827852B Substituted piperidino-dihydrothienopyrimidines URL
  • ResearchGate / ChemMedChem Dynole-Based Dynamin Inhibitors as Novel Cytotoxic Agents URL:[Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of Dimethyl[3-(piperidin-4-yloxy)propyl]amine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vivo dosing of Dimethyl[3-(piperidin-4-yloxy)propyl]amine (CAS No. 883532-64-7).

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vivo dosing of Dimethyl[3-(piperidin-4-yloxy)propyl]amine (CAS No. 883532-64-7). Due to the limited availability of public data for this specific molecule, this guide synthesizes established principles of pharmaceutical formulation for amine-containing compounds with practical, field-proven insights. We will explore critical physicochemical properties, delve into rational vehicle selection for various administration routes, and provide detailed protocols for formulation preparation and stability assessment. The objective is to equip researchers with the necessary knowledge to design and execute robust in vivo studies that yield reliable and reproducible pharmacokinetic and pharmacodynamic data.

Introduction to Dimethyl[3-(piperidin-4-yloxy)propyl]amine and In Vivo Dosing Considerations

Dimethyl[3-(piperidin-4-yloxy)propyl]amine is a diamine featuring a tertiary amine and a secondary amine within a piperidine ring. The presence of these basic nitrogen atoms is a key determinant of its physicochemical properties and, consequently, its behavior in biological systems.[1][2] Proper formulation and vehicle selection are paramount for successful in vivo evaluation, as they directly impact the compound's solubility, stability, and bioavailability.[3][4] An inappropriate dosing strategy can lead to misleading experimental outcomes, such as underestimation of efficacy or overestimation of toxicity, due to poor absorption or vehicle-induced side effects.[5]

This guide emphasizes a systematic, property-driven approach to formulation development, ensuring that the chosen dosing vehicle is inert, safe, and effectively delivers the desired dose to the target site.

Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of the compound's physicochemical properties is the first and most critical step in developing a successful in vivo dosing strategy.[3] For novel compounds like Dimethyl[3-(piperidin-4-yloxy)propyl]amine, these parameters may need to be determined experimentally.

Table 1: Predicted and Key Physicochemical Properties of Dimethyl[3-(piperidin-4-yloxy)propyl]amine

PropertyPredicted/Inferred ValueSignificance for Formulation
Molecular Formula C10H22N2O-
Molecular Weight 186.30 g/mol Influences dosing calculations.
pKa (basic) ~8.5 - 10.5 (Predicted for each amine)The presence of two basic centers suggests pH-dependent solubility. The compound will be protonated and more water-soluble at acidic pH.[6][7]
logP ~1.5 - 2.5 (Predicted)Indicates moderate lipophilicity, suggesting that solubility in aqueous vehicles alone may be limited at neutral pH.
Aqueous Solubility pH-dependentExpected to be low at physiological pH (7.4) and higher at acidic pH. Experimental determination is crucial.

Note: The pKa and logP values are predictions based on the chemical structure and data from similar molecules. It is highly recommended to experimentally determine these values.

Protocol 1: Preliminary Solubility Assessment

Objective: To determine the approximate solubility of Dimethyl[3-(piperidin-4-yloxy)propyl]amine in various pharmaceutically acceptable vehicles.

Materials:

  • Dimethyl[3-(piperidin-4-yloxy)propyl]amine

  • Selection of vehicles (see Table 2)

  • Vials

  • Orbital shaker

  • Analytical balance

  • HPLC-UV or other suitable analytical method

Procedure:

  • Weigh out a small, known amount of the compound into separate vials.

  • Add a measured volume of the first vehicle to one vial to create a concentration higher than the expected solubility.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Visually inspect for undissolved particles. If the compound has dissolved, add more and repeat step 3.

  • Once undissolved solid is present, centrifuge the sample to pellet the solid.

  • Carefully collect the supernatant and dilute it appropriately.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

  • Repeat for all selected vehicles.

Vehicle Selection and Formulation Strategies

The choice of an appropriate dosing vehicle is critical and depends on the route of administration, the required dose, and the compound's physicochemical properties.[4]

General Considerations for Amine-Containing Compounds

Many amine-containing drugs are formulated as salts (e.g., hydrochloride or sulfate) to enhance their water solubility and stability.[6] This is a primary strategy to consider for Dimethyl[3-(piperidin-4-yloxy)propyl]amine.

Decision-Making Workflow for Vehicle Selection

The following diagram illustrates a logical workflow for selecting a suitable formulation strategy.

G A Start: Physicochemical Characterization (pKa, logP, Solubility) B Is aqueous solubility at desired pH sufficient for the highest dose? A->B C Is the compound stable in the aqueous vehicle? B->C Yes E Consider pH adjustment (e.g., acidic buffer) B->E No D Use simple aqueous vehicle (e.g., Saline, PBS, Water) C->D Yes C->E No L Final Formulation: Perform stability, sterility, and in vivo tolerability testing D->L F Is solubility now sufficient? E->F F->C Yes G Consider co-solvent system (e.g., PEG400, propylene glycol, DMSO in aqueous base) F->G No H Is solubility now sufficient? G->H H->C Yes I Consider complexation with cyclodextrins (e.g., HP-β-CD) H->I No J Is solubility now sufficient? I->J J->C Yes K Consider lipid-based formulation or suspension J->K No K->L

Caption: Vehicle selection workflow for Dimethyl[3-(piperidin-4-yloxy)propyl]amine.

Common Vehicles for Different Administration Routes

Table 2: Recommended Starting Vehicles for In Vivo Studies

Route of AdministrationVehicle TypeExamples and Considerations
Intravenous (IV) Aqueous SolutionsSterile Saline (0.9% NaCl): Preferred for isotonicity.[7] 5% Dextrose in Water (D5W): An alternative isotonic solution. pH-adjusted Buffers: Citrate or phosphate buffers can be used to maintain a specific pH for solubility, but must be carefully chosen to avoid precipitation upon injection and ensure physiological compatibility.[8]
Oral (PO) Aqueous Solutions, SuspensionsWater or 0.5% Methylcellulose: For simple solutions or suspensions. Acidic Water (e.g., pH 4-5 with HCl): Can significantly increase the solubility of basic compounds. Cyclodextrin Solutions: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes to enhance solubility.
Intraperitoneal (IP) Aqueous SolutionsSterile Saline or PBS: Must be sterile and isotonic to minimize irritation. Co-solvents should be used at low concentrations to avoid peritoneal irritation.

Detailed Formulation Protocols

Protocol 2: Preparation of a pH-Adjusted Aqueous Solution for IV or IP Administration

Objective: To prepare a sterile, pH-adjusted solution for parenteral administration.

Materials:

  • Dimethyl[3-(piperidin-4-yloxy)propyl]amine

  • Sterile Water for Injection (WFI) or 0.9% Saline

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Sterile 0.22 µm syringe filter

  • Sterile vials

  • pH meter

Procedure:

  • Calculate the amount of compound needed for the desired concentration and volume.

  • In a sterile container, dissolve the compound in approximately 80% of the final volume of WFI or saline.

  • Slowly add 0.1 N HCl dropwise while stirring and monitoring the pH. Adjust the pH to a range where the compound is fully dissolved (e.g., pH 4-5).

  • Once dissolved, if necessary, adjust the pH towards neutral (e.g., pH 6.0-7.0) with 0.1 N NaOH, ensuring the compound remains in solution. Caution: Rapid pH shifts can cause precipitation.

  • Add WFI or saline to reach the final volume.

  • Sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile vial.

  • Visually inspect the final solution for any particulates.

  • Perform stability testing under the intended storage conditions.

Protocol 3: Preparation of an Oral Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a solution for oral administration of a poorly water-soluble basic compound.

Materials:

  • Dimethyl[3-(piperidin-4-yloxy)propyl]amine

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare the HP-β-CD solution by dissolving it in purified water (e.g., 20-40% w/v). Gentle warming may be required.

  • Once the HP-β-CD is fully dissolved, slowly add the weighed amount of Dimethyl[3-(piperidin-4-yloxy)propyl]amine to the solution while stirring.

  • Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.

  • Visually confirm that the compound has completely dissolved.

  • Measure the final pH and adjust if necessary for stability or tolerability.

  • Store the formulation at the recommended temperature and protect from light.

Critical Considerations for In Vivo Studies

Stability Testing

The stability of the dosing formulation is crucial to ensure that the animal receives the intended dose. Stability should be assessed under the conditions of preparation, storage, and administration. This includes evaluating the chemical stability of the active ingredient and the physical stability of the formulation (e.g., precipitation, phase separation).

Sterility and Pyrogenicity

For parenteral routes (IV, IP), the formulation must be sterile and, for IV administration, pyrogen-free.[4] Filtration through a 0.22 µm filter is a common method for sterilization of solutions.

Pharmacokinetics and Toxicology

The presence of two amine groups suggests that Dimethyl[3-(piperidin-4-yloxy)propyl]amine may be subject to metabolism by monoamine oxidases or other enzymes. The piperidine moiety is a common structural feature in many CNS-active drugs, and its potential toxicological profile should be considered. Vehicle-related toxicity should also be evaluated, especially when using co-solvents or surfactants at high concentrations.

Conclusion

The successful in vivo evaluation of Dimethyl[3-(piperidin-4-yloxy)propyl]amine is critically dependent on a rational and systematic approach to formulation development. By thoroughly characterizing the compound's physicochemical properties and selecting an appropriate, well-tested dosing vehicle, researchers can significantly enhance the quality and reliability of their preclinical data. The protocols and strategies outlined in this guide provide a robust framework for initiating these studies and can be adapted based on experimental findings.

References

  • Bautista-Aguilera, Ó. M., et al. (2025). N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Biomedicine & Pharmacotherapy, 192, 118603. [Link]

  • Shakil, S., & Hasan, M. A. (2018). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 19(6), 2456–2467. [Link]

  • Altasciences. (2022). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. The Altascientist. [Link]

  • University of Wisconsin. (n.d.). Chapter 7: Amines. [Link]

  • Ghamlouch, H., et al. (2026). Vitamin B6 (Pyridoxal 5′ Phosphate) antagonises carotid body P2X3 receptors in hypertension. Cardiovascular Research. [Link]

  • Wikipedia. (2023). Dimethylaminopropylamine. [Link]

  • PubChem. (n.d.). 3,3-Dimethyl-1-(4-((6-(4-(propylsulfonyl)piperazin-1-yl)pyridin-3-yloxy)methyl)piperidin-1-yl)butan-1-one. [Link]

  • Mura, P. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 27(5), 1709. [Link]

  • Pharmaceutical Technology. (2026). Preclinical Dose-Formulation Stability. [Link]

  • Sun, P. Z., et al. (2014). Quantitative tissue pH measurement during cerebral ischemia using amine and amide concentration-independent detection (AACID) with MRI. Journal of Cerebral Blood Flow & Metabolism, 34(7), 1263–1271. [Link]

  • Anighoro, A., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Pharmaceuticals, 15(10), 1210. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • ResearchGate. (2012). Amine buffers for pH control. [Link]

  • ACS Publications. (2010). A New Class of Antitumor trans-Amine-Amidine-Pt(II) Cationic Complexes: Influence of Chemical Structure and Solvent on in Vitro and in Vivo Tumor Cell Proliferation. Journal of Medicinal Chemistry, 53(16), 6038-6048. [Link]

  • IntechOpen. (2018). Biochemical and Pharmacological Properties of Biogenic Amines. [Link]

  • Walsh Medical Media. (2012). Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics. Journal of Nanomedicine & Nanotechnology, 3(4). [Link]

  • Der Pharma Chemica. (2015). Formulation, In vitro and In vivo Analysis of Cyclodextrin Complexed Albendazole Composites for Enhanced Solubility. [Link]

  • Drug Development & Delivery. (2019). FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human. [Link]

  • Loba Chemie. (2018). 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS. [Link]

  • OECD. (n.d.). 3-AMINOPROPYLDIMETHYLAMINE CAS N°: 109-55-7. [Link]

  • NIST. (n.d.). 1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl-. [Link]

  • MDPI. (2022). Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. Molecules, 27(5), 1698. [Link]

  • NextSDS. (n.d.). 2,2-dimethyl-3-[(piperidin-4-yl)amino]propan-1-ol. [Link]

  • PMC. (2024). In vivo Fate of Targeted Drug Delivery Carriers. [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16041–16056. [Link]

  • PMC. (2008). Prodrugs for Amines. [Link]

  • Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. [Link]

  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. [Link]

  • ACS Publications. (2021). Amino-Functionalized β-Cyclodextrin to Construct Green Metal–Organic Framework Materials for CO2 Capture. ACS Applied Materials & Interfaces, 13(48), 57321–57330. [Link]

  • CMC Pharma. (2022). The Importance of Stability Studies in Pharmaceuticals. [Link]

  • Mustansiriyah University. (2026). Lecture 8: Amines. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (2005). [Link]

  • ACS Publications. (2014). Continuous Flow Synthesis of Chiral Amines in Organic Solvents: Immobilization of E. coli Cells Containing Both ω-Transaminase and PLP. Organic Process Research & Development, 18(11), 1479–1483. [Link]

Sources

Application

Advanced Sample Preparation and GC-MS Analysis of Dimethyl[3-(piperidin-4-yloxy)propyl]amine

Target Audience: Researchers, analytical scientists, and drug development professionals. Application Focus: Trace-level quantification, structural preservation, and chromatographic optimization of complex diamines.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Application Focus: Trace-level quantification, structural preservation, and chromatographic optimization of complex diamines.

Analyte Profiling & Analytical Challenges

Dimethyl[3-(piperidin-4-yloxy)propyl]amine (CAS: 883532-64-7) is a highly polar, basic diamine compound. Structurally, it features a secondary amine embedded within a piperidine ring, an ether linkage, and a terminal tertiary dimethylamine group.

Analyzing this compound directly via Gas Chromatography-Mass Spectrometry (GC-MS) presents severe analytical challenges. Underivatized secondary amines interact aggressively with active silanol (Si-OH) groups present in the GC inlet liner and the column's stationary phase. This hydrogen-bonding interaction leads to severe peak tailing, irreversible adsorption, poor reproducibility, and a significant loss of detector sensitivity[1]. Furthermore, the dual basic sites require meticulous pH control during sample extraction to prevent analyte loss in the aqueous phase.

Table 1: Analyte & Chemical Properties
ParameterSpecification
Chemical Name Dimethyl[3-(piperidin-4-yloxy)propyl]amine
CAS Number 883532-64-7
Molecular Formula C₁₀H₂₂N₂O
Molecular Weight 186.30 g/mol
Functional Groups Secondary amine (piperidine), Tertiary amine (dimethylamine), Ether
Derivatization Target Secondary amine (N-H) exclusively

Causality of the Methodological Design

To establish a self-validating and robust analytical protocol, every step of the sample preparation workflow has been engineered to address the specific physicochemical properties of the analyte.

The Thermodynamics of pH-Driven Extraction

Dimethyl[3-(piperidin-4-yloxy)propyl]amine possesses two distinct basic nitrogen centers. The piperidine nitrogen typically exhibits a pKa of ~10.5, while the dimethylamine nitrogen has a pKa of ~9.5. To quantitatively extract this compound from an aqueous matrix into a non-polar organic solvent, both amines must be in their neutral, un-ionized free-base form. According to the Henderson-Hasselbalch equation, the aqueous phase must be adjusted to a pH at least two units above the highest pKa. Therefore, utilizing 10 M NaOH to drive the pH > 12 is a mandatory prerequisite to ensure >99% deprotonation and maximize extraction recovery[2].

Selective Acylation via Trifluoroacetic Anhydride (TFAA)

To eliminate the silanol-driven adsorption of the secondary amine, derivatization is required. Trifluoroacetic anhydride (TFAA) is selected as the optimal acylating agent. TFAA reacts rapidly with the active N-H bond of the piperidine ring to form a stable N-trifluoroacetamide derivative[3]. This substitution drastically reduces the molecule's polarity and increases its volatility, improving gas-phase aerodynamics[4].

Crucially, tertiary amines lack an active hydrogen and do not react with TFAA[5]. This allows for the selective masking of the problematic secondary amine while leaving the tertiary dimethylamine intact, serving as a diagnostic structural feature during MS fragmentation.

Instrument Protection: The Evaporation Imperative

The acylation reaction yields trifluoroacetic acid (TFA) as a byproduct. Both unreacted TFAA and TFA are highly corrosive and will rapidly degrade the polysiloxane stationary phase of the GC column if injected directly. A post-reaction desiccation and evaporation step under nitrogen is strictly required to purge these acidic components, thereby protecting the analytical instrumentation and ensuring column longevity[4].

Experimental Protocol

Reagents & Materials
  • Dichloromethane (DCM), GC-MS grade

  • Ethyl Acetate, GC-MS grade

  • Sodium Hydroxide (NaOH), 10 M aqueous solution

  • Trifluoroacetic Anhydride (TFAA), ≥99.0% purity

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal Standard (e.g., Diphenylamine-d10 or a suitable deuterated amine)

Step-by-Step Methodology
  • Sample Aliquoting & Spiking: Transfer 2.0 mL of the aqueous sample (or reconstituted biological matrix) into a 15 mL glass centrifuge tube with a PTFE-lined cap. Spike with 20 µL of the Internal Standard solution (10 µg/mL).

  • Alkalinization: Add 200 µL of 10 M NaOH to the sample. Vortex for 10 seconds. Verify that the pH is > 12 using indicator paper.

  • Liquid-Liquid Extraction (LLE): Add 3.0 mL of DCM to the tube. Cap tightly and agitate via mechanical shaking or vigorous vortexing for 5 minutes to facilitate phase transfer.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes. The organic (bottom) DCM layer contains the free-base diamine.

  • Moisture Removal: Carefully transfer the lower DCM layer using a Pasteur pipette into a clean glass vial containing 0.5 g of anhydrous Na₂SO₄. Swirl gently and let sit for 2 minutes to remove residual water.

  • Evaporation: Transfer the dried DCM extract to a 2 mL GC autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at a mild temperature of 35°C.

  • Derivatization (Acylation): Reconstitute the dried residue in 100 µL of Ethyl Acetate. Add 50 µL of TFAA. Cap the vial tightly with a PTFE-lined septum.

  • Incubation: Heat the vial in a dry block heater at 60°C for 30 minutes.

  • Acid Purge: Remove the vial, allow it to cool to room temperature, and uncap. Evaporate the mixture to complete dryness under a N₂ stream to remove all excess TFAA and TFA byproduct.

  • Final Reconstitution: Reconstitute the derivatized residue in 100 µL of Ethyl Acetate. Vortex for 10 seconds. The sample is now ready for GC-MS analysis.

Visualizing the Analytical Workflows

SamplePrep N1 1. Sample Aliquot Spike Internal Standard N2 2. Alkalinization (pH > 12) Add 10M NaOH N1->N2 N3 3. Liquid-Liquid Extraction Extract with DCM N2->N3 N4 4. Phase Separation Collect Organic Layer N3->N4 N5 5. Desiccation & Evaporation Na2SO4 then N2 stream N4->N5 N6 6. Acylation Derivatization TFAA @ 60°C for 30 min N5->N6 N7 7. Reconstitution Dissolve in Ethyl Acetate N6->N7 N8 8. GC-MS Analysis Ultra-Inert Column N7->N8

Caption: Workflow for the extraction and derivatization of diamine analytes prior to GC-MS analysis.

Derivatization A Dimethyl[3-(piperidin-4-yloxy)propyl]amine (Secondary & Tertiary Amine) C N-Trifluoroacetyl Derivative (Blocked Secondary, Free Tertiary) A->C Acylation (60°C) B Trifluoroacetic Anhydride (TFAA Reagent) B->C D Trifluoroacetic Acid (TFA Byproduct) C->D Cleaved & Evaporated

Caption: Chemical pathway of TFAA acylation selectively targeting the secondary amine.

GC-MS Instrumental Parameters

Because the resulting derivative still contains a free tertiary amine, utilizing an Ultra-Inert (UI) or specifically base-deactivated column is critical to prevent residual tailing of the dimethylamine moiety[6].

Table 2: Optimized GC-MS Conditions
ParameterSetting / Value
System Agilent 7890B GC / 5977B MSD (or equivalent)
Analytical Column HP-5MS UI or Rtx-Volatile Amine (30 m × 0.25 mm, 0.25 μm)
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Injection Volume 1.0 μL
Injection Mode Splitless (Purge valve open at 1.0 min)
Inlet Temperature 250°C (Use an Ultra-Inert single taper liner with glass wool)
Oven Temperature Program 70°C (hold 1 min) → 15°C/min to 280°C (hold 5 min)
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Full Scan (m/z 40–400) for qualitative ID; SIM for quantification
Expected Base Peak (SIM) m/z 58 (Characteristic α-cleavage of the dimethylamine group)

References

  • BenchChem. "Application Notes and Protocols for GC-MS Analysis of Secondary Amines." BenchChem Protocols, 2025.
  • MDPI. "Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices." Molecules, 2019.
  • Organomation. "GC-MS Sample Preparation." Organomation Technical Resources.
  • U.S. Department of Energy (OSTI). "An analytical method which distinguishes between primary, secondary and tertiary amines." National Institute for Petroleum and Energy Research.

Sources

Method

Application Note: Preclinical Formulation Strategies for Dimethyl[3-(piperidin-4-yloxy)propyl]amine

Executive Summary The transition of a novel chemical entity (NCE) from in vitro discovery to in vivo preclinical animal models is frequently bottlenecked by formulation challenges. Dimethyl[3-(piperidin-4-yloxy)propyl]am...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel chemical entity (NCE) from in vitro discovery to in vivo preclinical animal models is frequently bottlenecked by formulation challenges. Dimethyl[3-(piperidin-4-yloxy)propyl]amine (CAS: 883532-64-7) presents a specific set of physicochemical hurdles typical of highly basic, hydrophilic diamines. This application note provides drug development professionals with a comprehensive, self-validating framework for formulating this compound for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies in rodent models.

Rather than relying on empirical guesswork, this guide emphasizes mechanistic causality—specifically addressing salt selection, pH buffering, and vehicle compatibility to prevent in vivo precipitation, injection-site necrosis, and erratic bioavailability[1].

Physicochemical Profiling & Mechanistic Causality

To formulate a compound effectively, one must first deconstruct its molecular architecture. Dimethyl[3-(piperidin-4-yloxy)propyl]amine (Molecular Weight: 186.30 g/mol ) features two highly basic nitrogen centers:

  • A secondary amine within the piperidine ring (estimated pKa ~10.0 – 11.0).

  • A tertiary amine at the terminal end of the propyl chain (estimated pKa ~9.0 – 10.0).

The Causality of Formulation Failure in Basic Amines

A frequent error in early preclinical studies is attempting to dose basic amines as unbuffered free bases. Because this molecule is di-basic, dissolving the free base in unbuffered water or saline will result in a highly alkaline solution (pH > 10.0).

  • Intravenous (IV) / Subcutaneous (SC) Consequences: Administering a high-pH solution causes immediate localized protein denaturation, hemolysis, and severe phlebitis or tissue necrosis at the injection site.

  • Oral (PO) Consequences: An unbuffered free base can cause severe gastrointestinal irritation. Furthermore, upon entering the acidic environment of the stomach (pH ~1.5), the sudden protonation can lead to erratic gastric emptying and unpredictable absorption kinetics.

The Solution: The compound must be fully protonated prior to administration. This is achieved either through the isolation of a stable solid-state salt (e.g., dihydrochloride, dimesylate) or via in situ salt formation using a strong buffering system (e.g., citrate or phosphate buffers)[2]. Converting the free base to a di-salt dramatically lowers the pH of the resulting solution to physiologically tolerable levels while maximizing thermodynamic solubility[3].

Preclinical Formulation Decision Workflow

The following workflow illustrates the logical progression from raw API characterization to in vivo dosing.

G cluster_routes In Vivo Administration Routes A Dimethyl[3-(piperidin-4-yloxy)propyl]amine (Target API - Free Base) B Physicochemical Profiling Di-basic (pKa ~9.5, 10.5) | High Aqueous Solubility A->B Characterization C Salt Selection & Screening (e.g., Dihydrochloride, Dimesylate) B->C Base Neutralization D Vehicle Selection & pH Adjustment Target pH: 5.5 - 7.4 | Tonicity: ~290 mOsm/kg C->D Formulation E Intravenous (IV) / Intraperitoneal (IP) Vehicle: Buffered Saline / D5W D->E Systemic PK F Oral Gavage (PO) Vehicle: Purified Water / 0.5% MC D->F Oral Bioavailability

Fig 1: Logical decision tree for formulating highly basic preclinical NCEs.

Validated Experimental Protocols

The following protocols are designed as self-validating systems; built-in Quality Control (QC) steps ensure that the formulation will not confound in vivo results.

Protocol A: Miniaturized Salt Screening for Di-Basic Amines

Because API quantities are strictly limited in early development, a miniaturized 96-well plate approach is utilized to identify the optimal salt form[4].

Materials: Dimethyl[3-(piperidin-4-yloxy)propyl]amine (Free base), 1M HCl, 1M Methanesulfonic acid, 1M Citric acid, Methanol, Isopropanol. Procedure:

  • Stock Preparation: Dissolve 100 mg of the free base in 10 mL of Methanol (10 mg/mL stock).

  • Dispensing: Aliquot 100 µL of the stock solution (1 mg API) into the wells of a glass-bottom 96-well plate.

  • Counterion Addition: Because the molecule is di-basic, add exactly 2.0 molar equivalents of the chosen acid (e.g., HCl, Methanesulfonic acid) to respective wells to target the di-salt.

  • Evaporation & Crystallization: Evaporate the methanol under a gentle stream of nitrogen at 25°C. Add 50 µL of an anti-solvent (e.g., Isopropanol) and cool to 4°C for 24 hours to induce crystallization.

  • Validation (QC): Analyze the resulting precipitates via X-Ray Powder Diffraction (XRPD) to confirm crystallinity, and Differential Scanning Calorimetry (DSC) to ensure a high melting point (>100°C) suitable for formulation.

Protocol B: Preparation of an IV / IP Dosing Solution (In Situ Salt Method)

If a stable solid salt cannot be isolated, in situ salt formation is required to safely dose the compound intravenously[1].

Target Concentration: 2 mg/mL Procedure:

  • Weighing: Accurately weigh 20 mg of Dimethyl[3-(piperidin-4-yloxy)propyl]amine free base into a sterile 20 mL glass vial.

  • Solubilization & Neutralization: Add 7.0 mL of sterile Water for Injection (WFI). The API will dissolve, but the pH will be highly alkaline.

  • Titration (Critical Step): Slowly titrate the solution with 0.1N HCl under continuous magnetic stirring. Monitor using a calibrated pH meter until the solution reaches a stable pH of 6.5 ± 0.2.

  • Tonicity Adjustment: Add 90 mg of Sodium Chloride (NaCl) to achieve an isotonic solution (~290 mOsm/kg).

  • Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with WFI.

  • Validation (QC): Visually inspect against a black/white background for particulates. Sterile filter through a 0.22 µm PVDF syringe filter prior to animal administration.

Quantitative Data: Vehicle Selection & Dosing Parameters

Selecting the correct vehicle and dosing volume is critical for animal welfare and the scientific validity of the PK data[5]. The table below summarizes the optimal parameters for Dimethyl[3-(piperidin-4-yloxy)propyl]amine based on its high aqueous solubility.

Route of AdministrationPreferred VehicleTarget pHMax Volume: Mouse (25g)Max Volume: Rat (250g)Formulation Rationale
Intravenous (IV) 0.9% Saline or 5% Dextrose (D5W)6.0 - 7.40.125 mL (5 mL/kg)1.25 mL (5 mL/kg)Requires strict isotonicity and neutral pH to prevent phlebitis and hemolysis.
Intraperitoneal (IP) 0.9% Saline5.5 - 7.40.25 mL (10 mL/kg)2.5 mL (10 mL/kg)High solubility allows for simple aqueous vehicles. Avoid co-solvents (DMSO) if possible to prevent peritoneal irritation.
Oral Gavage (PO) Purified Water or 0.5% Methylcellulose3.0 - 7.00.25 mL (10 mL/kg)2.5 mL (10 mL/kg)Wide pH tolerance for PO. 0.5% MC can be used to slightly increase viscosity and standardize gastric transit time.
Subcutaneous (SC) 0.9% Saline6.5 - 7.40.125 mL (5 mL/kg)1.25 mL (5 mL/kg)Must be buffered and isotonic to prevent severe injection site necrosis common with basic amines.

Note: Dosing volumes are based on standard Institutional Animal Care and Use Committee (IACUC) guidelines for preclinical substance administration[5].

References

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science (via NIH). URL:[Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. URL:[Link]

  • An Approach to Early-Phase Salt Selection: Application to NBI-75043. Organic Process Research & Development (ACS). URL:[Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech (via NIH). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Dimethyl[3-(piperidin-4-yloxy)propyl]amine batch synthesis

Technical Support Center: Synthesis of Dimethyl[3-(piperidin-4-yloxy)propyl]amine Welcome to the technical support guide for the batch synthesis of Dimethyl[3-(piperidin-4-yloxy)propyl]amine. This document is designed fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Dimethyl[3-(piperidin-4-yloxy)propyl]amine

Welcome to the technical support guide for the batch synthesis of Dimethyl[3-(piperidin-4-yloxy)propyl]amine. This document is designed for researchers, chemists, and process development professionals to navigate and troubleshoot the common challenges encountered during this synthesis. Our goal is to provide you with the causal insights and validated protocols necessary to optimize your reaction yield and product purity.

Overview of Synthetic Strategy

The synthesis of Dimethyl[3-(piperidin-4-yloxy)propyl]amine typically proceeds via a convergent synthesis. The most robust and common approach involves the formation of an ether linkage between a piperidine core and a 3-carbon sidechain. This is generally accomplished through a Williamson ether synthesis, which requires careful management of reactants and conditions to avoid competing side reactions. Understanding the key steps and potential pitfalls is the first step toward process optimization.

The primary route involves two key transformations:

  • Protection of 4-hydroxypiperidine: The secondary amine of the piperidine ring is highly nucleophilic and must be protected to prevent unwanted N-alkylation, which would compete directly with the desired O-alkylation. The tert-butoxycarbonyl (Boc) group is a standard choice for this purpose.[1][2]

  • Williamson Ether Synthesis: The protected 4-hydroxypiperidine is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the dimethylaminopropyl sidechain.[3][4]

Synthetic_Overview Start1 4-Hydroxypiperidine Step1 Boc Protection Start1->Step1 Start2 3-Chloro-N,N-dimethyl- propan-1-amine Step2 Williamson Ether Synthesis (Base, Solvent) Start2->Step2 Intermediate1 N-Boc-4-hydroxypiperidine Step1->Intermediate1 Intermediate1->Step2 Intermediate2 Protected Product Step2->Intermediate2 Step3 Boc Deprotection (Acid) Intermediate2->Step3 FinalProduct Dimethyl[3-(piperidin-4-yloxy)propyl]amine Step3->FinalProduct

Caption: High-level overview of the primary synthetic route.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. Each answer provides an explanation of the underlying chemistry and actionable steps for resolution.

Q1: My overall yield is consistently low (<50%). What are the most likely causes?

A: Low overall yield is typically a result of inefficiency in one of the core steps: the Williamson ether synthesis or the deprotection step. However, the most common and significant source of yield loss is the ether formation step due to competing side reactions.

Diagnostic Workflow:

  • Analyze Intermediates: First, confirm the purity and yield of your N-Boc-4-hydroxypiperidine intermediate. If this step is inefficient, your overall yield will be compromised from the start.

  • Scrutinize the Ether Synthesis: This step is the most frequent point of failure. The primary issues are competing N-alkylation (if protection is incomplete) and elimination (E2) of the alkyl halide.[4][5]

  • Check Deprotection: Ensure the final deprotection step goes to completion without degrading the product.

Troubleshooting_Low_Yield Start Low Overall Yield Check_Boc Is N-Boc-4-hydroxypiperidine yield/purity >95%? Start->Check_Boc Optimize_Boc Optimize Boc Protection Protocol Check_Boc->Optimize_Boc No Check_Ether Analyze crude etherification product. Is desired product the major component? Check_Boc->Check_Ether Yes Optimize_Boc->Check_Boc Troubleshoot_Ether Proceed to Ether Synthesis Troubleshooting (Q2) Check_Ether->Troubleshoot_Ether No Check_Deprotection Is deprotection step clean and complete? Check_Ether->Check_Deprotection Yes Troubleshoot_Ether->Check_Deprotection Optimize_Deprotection Optimize Deprotection (Acid, Temp, Time) Check_Deprotection->Optimize_Deprotection No Success Yield Improved Check_Deprotection->Success Yes Optimize_Deprotection->Success

Caption: Diagnostic workflow for troubleshooting low reaction yield.

Q2: My Williamson ether synthesis step is inefficient, with significant starting material remaining or side products forming. How can I optimize it?

A: This is the most critical step. The Williamson ether synthesis is an S_N2 reaction that competes with elimination (E2).[3][5] Success depends on maximizing the rate of the S_N2 pathway while suppressing the E2 pathway. This is achieved by carefully selecting the base, solvent, and temperature.

Key Parameters for Optimization:

  • Base Selection: The base must be strong enough to deprotonate the secondary alcohol of N-Boc-4-hydroxypiperidine but not so sterically hindered or aggressive that it promotes elimination of the alkyl halide.

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that works well. It forms the sodium alkoxide in situ and generates hydrogen gas. It is often the preferred choice for this reaction.

    • Potassium Carbonate (K₂CO₃): A weaker base that may require higher temperatures or longer reaction times, which can increase the likelihood of side reactions.[1]

    • Potassium tert-butoxide (KOtBu): A very strong, sterically hindered base. It is highly effective at deprotonation but significantly increases the risk of the E2 elimination side reaction, especially with secondary or hindered alkyl halides.[5]

  • Solvent Choice: A polar aprotic solvent is ideal as it can solvate the cation of the alkoxide without participating in hydrogen bonding, which would hinder the nucleophile.

    • Dimethylformamide (DMF) or Tetrahydrofuran (THF): Excellent choices that facilitate S_N2 reactions.

    • Acetonitrile (ACN): Another suitable option.

    • Alcohols (e.g., Ethanol): Avoid using protic solvents as they can protonate the alkoxide, reducing its nucleophilicity.

  • Temperature Control: Higher temperatures favor the E2 elimination pathway over the S_N2 substitution pathway.[4] It is best to start the reaction at a lower temperature (e.g., 0 °C to room temperature) and only gently heat if the reaction is proceeding too slowly.

ParameterRecommendedRationalePotential Pitfall
Base Sodium Hydride (NaH), 60% in mineral oilIrreversibly forms the alkoxide, driving the reaction forward.Pyrophoric; requires careful handling under an inert atmosphere.
Solvent Anhydrous DMF or THFPolar aprotic; effectively solvates cations and promotes S_N2 kinetics.Must be anhydrous; water will quench the base and alkoxide.
Temperature 0 °C to RT, then gentle heating (40-50 °C) if neededMinimizes the rate of the competing E2 elimination reaction.High temperatures (>60 °C) significantly increase alkene byproduct formation.
Alkyl Halide 3-Chloro-N,N-dimethylpropan-1-aminePrimary halides are optimal for S_N2 reactions.[3]Can be unstable; use a fresh, high-purity source. Consider using the corresponding bromide or tosylate for higher reactivity.
Q3: I'm observing a significant byproduct with a mass corresponding to the alkylation of the piperidine nitrogen. How do I prevent this?

A: This indicates that your N-Boc protecting group strategy is failing. There are two possibilities: the initial protection was incomplete, or the Boc group is being cleaved under the reaction conditions.

Alkylation_Competition cluster_0 Reaction Pathways Reactants 4-Hydroxypiperidine + Alkyl Halide N_Alkylation N-Alkylation (Undesired) Piperidine N attacks Alkyl Halide Reactants->N_Alkylation No Protection O_Alkylation O-Alkylation (Desired) Hydroxyl O attacks Alkyl Halide Reactants->O_Alkylation With N-Protection + Base

Caption: Competing N-alkylation and O-alkylation pathways.

Troubleshooting Steps:

  • Verify Full Protection: Before starting the ether synthesis, ensure your N-Boc-4-hydroxypiperidine is pure. Run an NMR or LC-MS to confirm the absence of unprotected 4-hydroxypiperidine. If starting material is present, repeat the protection step or purify the intermediate.

  • Use Stoichiometric Base: Using a large excess of a very strong base like NaH can potentially deprotonate other sites or lead to side reactions, although deprotection of Boc is unlikely under these basic conditions. Use a slight excess (e.g., 1.1-1.2 equivalents) of the base relative to the alcohol.

  • Ensure Anhydrous Conditions: Water can interfere with the reaction and potentially lead to complex side reactions, though it is unlikely to cause deprotection.

Protocol: N-Boc Protection of 4-Hydroxypiperidine
  • Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or a 1:1 mixture of dioxane and water), add a mild base such as triethylamine (1.5 eq.) or potassium carbonate (1.5 eq.).[1]

  • Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) in the same solvent dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-4-hydroxypiperidine, which is typically a white solid or colorless oil.[2]

Experimental Protocols

Optimized Protocol for Williamson Ether Synthesis

This protocol assumes you are starting with pure, dry N-Boc-4-hydroxypiperidine.

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen or argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (10 mL per mmol of the limiting reagent). Add N-Boc-4-hydroxypiperidine (1.0 eq.).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkyl Halide Addition: Add 3-chloro-N,N-dimethylpropan-1-amine (1.1 eq.) dropwise, keeping the internal temperature below 10 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting alcohol. If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Quenching: Once complete, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

References

  • CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
  • Meng, Q.W., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions. [Link]

  • Kim, H., et al. (2019). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Werner, J. A., et al. (2020). Improved Process for Preparation of (3R,4R)-3-(3,4-Dimethyl-4-piperidinyl)phenol, A Key Intermediate for the Synthesis of Alvimopan. Organic Process Research & Development. [Link]

  • CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Kanger, T., et al. (2022). Protocol for the preparation of primary amine-containing catalysts on the resin. STAR Protocols. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Wang, Y., et al. (2013). efficient synthesis of purine derivatives by one-pot three-component mannich type reaction. Tetrahedron Letters. [Link]

  • Wang, Y., et al. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules. [Link]

  • Dosen-Micovic, L., et al. (2006). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Fukuyama, T., et al. (2004). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

  • de Oliveira, K. T., et al. (2007). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Zhang, Y., et al. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. [Link]

  • Vorobyev, P., et al. (2019). Oxidative ammonolysis of 3,4-dimethylpyridine on the vanadium oxide catalysts. Journal of the Serbian Chemical Society. [Link]

  • Wang, Y. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Barnett, C. J., et al. (1991). Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. The Journal of Organic Chemistry. [Link]

  • Mukherjee, D., et al. (2018). Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Rivera-Chávez, D., et al. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. Molecules. [Link]

  • Wang, Y., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Catalysts. [Link]

  • reductive amination & secondary amine synthesis. ChemHelp ASAP (YouTube). [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Separation of Dimethyl[3-(piperidin-4-yloxy)propyl]amine Enantiomers

Welcome to the dedicated technical support resource for the challenging chromatographic separation of Dimethyl[3-(piperidin-4-yloxy)propyl]amine enantiomers. This guide is designed for researchers, scientists, and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the challenging chromatographic separation of Dimethyl[3-(piperidin-4-yloxy)propyl]amine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, actionable protocols, and a deeper understanding of the principles governing this specific chiral separation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides a foundational understanding for your method development and optimization.

Q1: Why is the chiral separation of Dimethyl[3-(piperidin-4-yloxy)propyl]amine challenging?

The primary challenge lies in the molecule's structure. It possesses multiple basic nitrogen atoms (the dimethylamino and piperidine groups), which can lead to strong interactions with the silica backbone of many chiral stationary phases (CSPs). This can result in poor peak shape, tailing, and sometimes irreversible adsorption. Furthermore, its flexibility allows for multiple conformations, which can complicate the precise chiral recognition required for separation.

Q2: What are the recommended starting points for chiral stationary phase (CSP) selection?

For a polar, basic compound like Dimethyl[3-(piperidin-4-yloxy)propyl]amine, polysaccharide-based CSPs are generally the most successful. Specifically, derivatives of amylose and cellulose, such as those coated or immobilized on a silica support, offer a good starting point. These phases provide a combination of steric hindrance and interactive sites (e.g., carbamate groups) that can effectively differentiate between the enantiomers. Immobilized polysaccharide phases are often preferred due to their enhanced solvent compatibility, allowing for a broader range of mobile phases to be explored.

Q3: What mobile phase considerations are crucial for this separation?

Given the basic nature of the analyte, the mobile phase composition is critical for achieving good peak shape and resolution. Typically, a polar organic mode (e.g., mixtures of hexane/isopropanol/ethanol) or a polar ionic mode (e.g., methanol or acetonitrile with acidic and basic additives) is employed. The addition of a small percentage of an amine modifier, such as diethylamine (DEA) or ethylenediamine (EDA), to the mobile phase is often essential to block active sites on the silica surface and improve peak symmetry.

Q4: My peaks are tailing significantly. What is the likely cause and how can I fix it?

Peak tailing for this compound is almost always due to secondary interactions between the basic amine groups and acidic silanol groups on the silica support of the CSP. To mitigate this, increasing the concentration of the amine modifier (e.g., 0.1-0.5% DEA) in your mobile phase is the first and most effective step. If tailing persists, consider using a CSP with a more effectively end-capped or base-deactivated silica support.

Q5: I am not seeing any separation (co-elution). What should I try next?

If you observe a single peak, it indicates a lack of chiral recognition under the current conditions. The following steps can be taken:

  • Change the Mobile Phase Composition: Systematically alter the ratio of your primary solvent (e.g., hexane) to your polar modifier (e.g., isopropanol or ethanol). The polarity of the mobile phase significantly influences the interactions between the analyte and the CSP.

  • Try a Different CSP: If modifying the mobile phase is unsuccessful, the chosen CSP may not be suitable. Switching to a CSP with a different chiral selector (e.g., from an amylose-based to a cellulose-based phase, or one with a different derivatization like phenylcarbamate vs. chlorophenylcarbamate) is a logical next step.

  • Adjust the Temperature: Lowering the column temperature can sometimes enhance the subtle energetic differences between the enantiomer-CSP interactions, leading to improved resolution.

Part 2: Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.

Issue 1: Poor Resolution (Rs < 1.5)

Poor resolution is a common hurdle. The following workflow can help you systematically address this issue.

G Start Poor Resolution (Rs < 1.5) CheckMobilePhase Is Mobile Phase Optimized? Start->CheckMobilePhase AdjustSolventRatio Adjust Alcohol Modifier Ratio (e.g., IPA, EtOH) CheckMobilePhase->AdjustSolventRatio No CheckFlowRate Is Flow Rate Optimal? CheckMobilePhase->CheckFlowRate Yes TryDifferentAlcohol Try a Different Alcohol (e.g., switch IPA to EtOH) AdjustSolventRatio->TryDifferentAlcohol Success Resolution Achieved (Rs >= 1.5) AdjustSolventRatio->Success If resolved TryDifferentAlcohol->CheckFlowRate TryDifferentAlcohol->Success If resolved ReduceFlowRate Reduce Flow Rate (e.g., from 1.0 to 0.5 mL/min) CheckFlowRate->ReduceFlowRate No CheckTemperature Is Temperature a Factor? CheckFlowRate->CheckTemperature Yes ReduceFlowRate->CheckTemperature ReduceFlowRate->Success If resolved LowerTemperature Lower Column Temperature (e.g., to 15-25°C) CheckTemperature->LowerTemperature No ChangeCSP Select a Different CSP CheckTemperature->ChangeCSP Yes LowerTemperature->ChangeCSP LowerTemperature->Success If resolved ChangeCSP->Success

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Explanation:

  • Mobile Phase Composition: The polarity of the mobile phase is a dominant factor in chiral recognition on polysaccharide CSPs. By adjusting the ratio of the non-polar and polar components (e.g., hexane and alcohol), you alter the way the analyte interacts with the CSP. A lower percentage of alcohol generally increases retention and can improve resolution, but may also increase peak broadening.

  • Flow Rate: Reducing the flow rate increases the time the analyte spends interacting with the stationary phase, which can lead to better separation, especially if mass transfer kinetics are slow.

  • Temperature: Lowering the temperature often enhances the enantioselectivity of the CSP. The interactions responsible for chiral recognition are often enthalpically driven, and lower temperatures can make these subtle differences more pronounced.

  • Choice of CSP: If the above steps fail, the fundamental interaction between the analyte and the CSP is likely not selective enough. Trying a CSP with a different chiral selector (e.g., amylose vs. cellulose) or a different functional group (e.g., 3,5-dimethylphenylcarbamate vs. 4-methylbenzoate) is necessary.

Issue 2: Inconsistent Retention Times

Fluctuating retention times can invalidate your results. This is often due to subtle changes in the system.

Potential Causes and Solutions

Potential Cause Solution Explanation
Mobile Phase Instability Prepare fresh mobile phase daily. Ensure it is thoroughly mixed and degassed.The volatile components of the mobile phase (like hexane or DEA) can evaporate over time, changing the composition and thus the elution strength.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting injections (at least 20-30 column volumes).Chiral stationary phases, especially polysaccharide-based ones, can take a significant amount of time to fully equilibrate with the mobile phase. Inadequate equilibration is a common cause of drifting retention times.
Temperature Fluctuations Use a column oven to maintain a constant temperature.Even small changes in ambient temperature can affect retention times. A thermostatically controlled column compartment is essential for reproducible results.
Pump Performance Issues Check for leaks, and ensure pump seals are in good condition. Perform a pump performance qualification test.Inconsistent flow from the pump will lead directly to inconsistent retention times.

Part 3: Experimental Protocols

Protocol 1: Generic Method Development Strategy

This protocol provides a systematic approach to developing a separation method from scratch.

1. Initial CSP and Mobile Phase Screening:

  • CSP Selection: Choose two to three polysaccharide-based CSPs. A good starting set would be one amylose-based (e.g., Chiralpak AD) and one cellulose-based (e.g., Chiralcel OD) column.
  • Mobile Phase: Prepare a starting mobile phase of Hexane/Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA).
  • Initial Run: Inject the sample and run the gradient.
  • Evaluation: Assess for any signs of separation, even if it's just a broadened peak.

2. Mobile Phase Optimization:

  • If some separation is observed, systematically vary the IPA concentration (e.g., 5%, 10%, 15%, 20%).
  • If peak shape is poor, increase the DEA concentration in increments of 0.1% up to 0.5%.
  • If resolution is still low, switch the alcohol modifier from IPA to ethanol and repeat the concentration gradient. Ethanol can offer different selectivity.

3. Flow Rate and Temperature Optimization:

  • Once the best mobile phase is identified, optimize the flow rate. Start at 1.0 mL/min and reduce to 0.7 or 0.5 mL/min to see if resolution improves.
  • Finally, evaluate the effect of temperature. Test at 25°C, 20°C, and 15°C to determine the optimal condition for resolution and analysis time.
Protocol 2: Sample and Mobile Phase Preparation

Mobile Phase Preparation (for 1 Liter of Hexane/IPA (90:10) with 0.1% DEA):

  • Measure 900 mL of HPLC-grade hexane into a clean, dry 1-liter solvent bottle.

  • Add 100 mL of HPLC-grade isopropanol to the same bottle.

  • Add 1 mL of high-purity diethylamine.

  • Cap the bottle and mix thoroughly by inversion for at least 1 minute.

  • Degas the mobile phase using sonication or vacuum filtration for 15-20 minutes.

Sample Preparation:

  • Accurately weigh a small amount of the Dimethyl[3-(piperidin-4-yloxy)propyl]amine sample.

  • Dissolve the sample in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.

  • Ensure the sample is fully dissolved. Vortex if necessary.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column or system.

References

  • Guo, L., & Chen, B. (2014). Chiral Separation by HPLC: A Guide to Method Development. Chemical & Engineering News. Available at: [Link]

  • Chiral Technologies, Inc. (2021). A Guide to Chiral Stationary Phase Selection. Available at: [Link]

Troubleshooting

Technical Support Center: Minimizing Matrix Effects in Dimethyl[3-(piperidin-4-yloxy)propyl]amine Bioanalytical Assays

Welcome to the technical support center for bioanalytical assays of Dimethyl[3-(piperidin-4-yloxy)propyl]amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for bioanalytical assays of Dimethyl[3-(piperidin-4-yloxy)propyl]amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of matrix effects in quantitative LC-MS/MS analysis. Here, we provide in-depth, scientifically-grounded solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for Dimethyl[3-(piperidin-4-yloxy)propyl]amine analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1][2][3][4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative results.[1][3][5][6]

Dimethyl[3-(piperidin-4-yloxy)propyl]amine, being a polar and basic compound containing a tertiary amine and a piperidine ring, is particularly susceptible to matrix effects in reversed-phase chromatography. The primary culprits are endogenous components of biological matrices like plasma, serum, or urine, especially phospholipids and salts.[1][7] These interfering substances can co-elute with the analyte and compete for ionization in the mass spectrometer source, leading to unreliable data.[8]

Q2: How can I determine if my assay is suffering from matrix effects?

A2: The most definitive method is the post-extraction addition experiment, as recommended by regulatory bodies like the FDA and EMA.[2][9] This involves comparing the peak response of an analyte spiked into a blank, extracted matrix to the response of the analyte in a neat solution (e.g., mobile phase).

A Matrix Factor (MF) can be calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 suggests no significant matrix effect.

According to the ICH M10 guideline, the precision of the matrix factor across at least six different lots of matrix should not be greater than 15% CV.[2][10][11]

Another useful qualitative technique is the post-column infusion method.[1] This involves infusing a constant flow of the analyte solution into the LC eluent post-column while injecting an extracted blank matrix. Any dip or rise in the baseline at the retention time of potential interferences indicates regions of ion suppression or enhancement.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Tailing for Dimethyl[3-(piperidin-4-yloxy)propyl]amine

Scientific Rationale: Tertiary amines like Dimethyl[3-(piperidin-4-yloxy)propyl]amine can exhibit strong interactions with residual silanol groups on silica-based reversed-phase columns, leading to peak tailing. This can be exacerbated by matrix components that may also interact with the stationary phase.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Increase Ionic Strength: Add a volatile salt like ammonium formate or ammonium acetate (10-20 mM) to the mobile phase. This can help to shield the silanol groups and improve peak shape.

    • Adjust pH: For this basic compound, a low pH mobile phase (e.g., using 0.1% formic acid) will ensure the analyte is protonated, which can improve retention and peak shape on some columns. Conversely, a high pH mobile phase with a suitable column (e.g., a hybrid-silica or polymer-based C18) can also provide excellent peak shape for basic compounds.

  • Column Selection:

    • Consider using a column with end-capping to minimize silanol interactions.

    • Hybrid-silica columns or columns specifically designed for basic compounds often provide superior peak shapes.

  • Optimize Sample Preparation: Inadequate removal of matrix components can contribute to poor chromatography. Refer to the sample preparation protocols below.

Issue 2: Inconsistent Results and High Variability (CV% > 15%)

Scientific Rationale: High variability is a classic symptom of inconsistent matrix effects across different samples or lots of biological matrix.[5] This is often due to insufficient sample cleanup, leading to varying levels of interfering substances like phospholipids.

Troubleshooting Workflow:

Troubleshooting_High_Variability Start High Variability (CV% > 15%) Detected Check_IS Step 1: Evaluate Internal Standard (IS) Performance Start->Check_IS IS_OK IS Response Consistent? Check_IS->IS_OK Improve_IS Select a Better IS (e.g., Stable Isotope Labeled) IS_OK->Improve_IS No Check_Cleanup Step 2: Assess Sample Cleanup Efficiency IS_OK->Check_Cleanup Yes Improve_IS->Check_Cleanup Cleanup_OK Phospholipid Removal Adequate? Check_Cleanup->Cleanup_OK Improve_Cleanup Implement Advanced Sample Prep (e.g., SPE, LLE, Phospholipid Removal Plates) Cleanup_OK->Improve_Cleanup No Revalidate Re-evaluate Matrix Effect & Revalidate Assay Cleanup_OK->Revalidate Yes Improve_Cleanup->Revalidate

Decision-making workflow for troubleshooting high variability.

Detailed Steps:

  • Internal Standard (IS) Evaluation: The cornerstone of correcting for variability is a suitable internal standard.[1][12][13]

    • Best Practice: The ideal IS is a stable isotope-labeled (SIL) version of Dimethyl[3-(piperidin-4-yloxy)propyl]amine (e.g., with deuterium or ¹³C labels).[5][12][13][14] A SIL-IS co-elutes and experiences nearly identical matrix effects as the analyte, providing the most accurate correction.[13]

    • Alternative: If a SIL-IS is unavailable, a structural analog with similar physicochemical properties (pKa, logP, extraction recovery) can be used, but it may not compensate for matrix effects as effectively.[12][13]

  • Enhance Sample Preparation: If the IS is appropriate, the focus shifts to removing the source of the variability – the matrix interferences.

    • Move Beyond Protein Precipitation (PPT): While simple, PPT is often insufficient as it does not remove phospholipids.[15][16]

    • Implement Advanced Techniques: Employ more selective techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specialized phospholipid removal plates.[17][18][19][20] See the detailed protocols below.

Issue 3: Significant Ion Suppression or Enhancement

Scientific Rationale: This indicates that co-eluting matrix components are directly interfering with the ionization of Dimethyl[3-(piperidin-4-yloxy)propyl]amine in the mass spectrometer source.[8][21][22] Phospholipids are a major cause of ion suppression in ESI positive mode.[7]

Troubleshooting Steps:

  • Chromatographic Separation:

    • Gradient Modification: Adjust the LC gradient to separate the analyte from the regions of ion suppression identified by post-column infusion. Often, a steeper gradient can help elute matrix components away from the analyte peak.

    • Divert Valve: Use a divert valve to send the highly polar, early-eluting matrix components (salts, etc.) to waste for the first minute or two of the chromatographic run.

  • Sample Preparation Optimization: The most effective way to combat ion suppression is to remove the interfering compounds before they reach the MS source.[6][17]

    • Solid-Phase Extraction (SPE): Mixed-mode cation exchange SPE is highly effective for polar basic compounds like Dimethyl[3-(piperidin-4-yloxy)propyl]amine.[17] It combines reversed-phase and ion-exchange mechanisms for superior selectivity.

    • Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the aqueous phase and the polarity of the organic solvent to selectively extract the analyte while leaving polar interferences behind.[17][23]

    • Phospholipid Removal Plates: These are a fast and effective option that combines protein precipitation with a specific sorbent that captures phospholipids.[7][15][16]

Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE)

This protocol is designed to provide a high degree of cleanup for Dimethyl[3-(piperidin-4-yloxy)propyl]amine from plasma or serum.

  • Sample Pre-treatment: Dilute 100 µL of plasma/serum with 200 µL of 2% phosphoric acid in water. This step ensures the analyte is protonated and ready for cation exchange.

  • Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge (e.g., Agilent Bond Elut Plexa PCX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1 M hydrochloric acid. This removes acidic and neutral interferences.

    • Wash 2: 1 mL of methanol. This removes remaining non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: pH-Controlled Liquid-Liquid Extraction (LLE)

This protocol leverages the basic nature of Dimethyl[3-(piperidin-4-yloxy)propyl]amine for selective extraction.[23][24][25][26]

  • Sample Preparation: To 100 µL of plasma/serum, add 25 µL of 1 M sodium hydroxide to raise the pH > 10. This deprotonates the analyte, making it more soluble in organic solvents.

  • Extraction: Add 600 µL of a moderately non-polar organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex for 2 minutes.

  • Centrifugation: Centrifuge at >3000 x g for 5 minutes to separate the layers.

  • Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

Data Summary Table

The following table illustrates typical performance data from different sample preparation techniques for an analyte like Dimethyl[3-(piperidin-4-yloxy)propyl]amine.

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)CV% of MF (n=6 lots)Phospholipid Removal
Protein Precipitation (PPT)95 - 1050.4 - 1.2 (Variable)> 20%Poor
Liquid-Liquid Extraction (LLE)75 - 900.85 - 1.05< 15%Good
Mixed-Mode Cation Exchange SPE85 - 1000.95 - 1.05< 10%Excellent
Phospholipid Removal Plate90 - 1050.90 - 1.10< 15%Excellent

Visualizing the Workflow

Sample_Prep_Selection Start Start: Method Development Assess_Sensitivity High Sensitivity Required? Start->Assess_Sensitivity Assess_Throughput High Throughput Needed? Assess_Sensitivity->Assess_Throughput No SPE Solid-Phase Extraction (SPE) (Best Cleanup, Most Complex) Assess_Sensitivity->SPE Yes PPT Protein Precipitation (PPT) (High Risk of Matrix Effects) Assess_Throughput->PPT Yes PLR_Plate Phospholipid Removal Plate (Good Balance) Assess_Throughput->PLR_Plate Yes (Alternative) LLE Liquid-Liquid Extraction (LLE) (Good Cleanup, Manual) Assess_Throughput->LLE No Validate Validate Method per ICH M10 PPT->Validate PLR_Plate->Validate LLE->Validate SPE->Validate

Workflow for selecting an appropriate sample preparation method.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid.
  • Guideline on bioanalytical method valid
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.
  • Analytical and Bioanalytical Methods for the Determination of Dipeptidyl Peptidase-4 Inhibitors in Various M
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Selection of Internal Standards for LC-MS/MS Applic
  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?.
  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
  • Overview of Liquid-Liquid Extraction (LLE)
  • Determination of residual dimethylaminopropylamine in aminopropylamides of fatty acid using high-performance liquid chromatography.
  • 3,3-Dimethyl-1-(4-((6-(4-(propylsulfonyl)piperazin-1-yl)pyridin-3-yloxy)methyl)piperidin-1-yl)butan-1-one. PubChem.
  • Extraction methods for the removal of phospholipids and other endogenous material
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.
  • N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. MDPI.
  • High Throughput Removal of Both Phospholipids and Proteins in Bioanalytical Sample Prepar
  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis – Frequently Asked Questions (FAQ). European Medicines Agency.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
  • Safety Data Sheet: Dimethyl(propyl)amine. Chemos GmbH & Co. KG.
  • All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions.
  • ICH M10 on bioanalytical method valid
  • Advanced Bioanalytical Techniques For Drug Discovery And Development Management. LinkedIn.
  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate.
  • Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions.
  • METHYL-(3-PIPERIDIN-1-YL-PROPYL)
  • Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. IntechOpen.
  • Dimethylaminopropylamine. Wikipedia.
  • 10 Tips for Electrospray Ionis
  • Bioanalytical Method Validation. U.S.
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples.
  • Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory viewpoints.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Resolve Mass Spectrometry.
  • Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Analytical Chemistry.
  • 1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl-. NIST WebBook.
  • Matrix effect elimination during LC–MS/MS bioanalytical method development. Future Science.
  • Liquid–liquid extraction. Wikipedia.
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  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • Liquid-Liquid Extraction. Chemistry LibreTexts.
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Optimization

Technical Support Center: Crystallization &amp; Purification of Dimethyl[3-(piperidin-4-yloxy)propyl]amine

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with the isolation and purification of Dimethyl[3-(piperidin-4-yloxy)propyl]ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with the isolation and purification of Dimethyl[3-(piperidin-4-yloxy)propyl]amine (CAS: 883532-64-7)[1][2].

Because this molecule is an aliphatic diamine containing both a secondary piperidine amine and a tertiary dimethylamine linked by a highly flexible propoxy ether bridge, the free base exists as a viscous, highly soluble oil at room temperature. Direct crystallization of the free base is thermodynamically unfavorable. Successful purification requires strategic salt formation to rigidify the molecular lattice, coupled with precise thermodynamic control to prevent liquid-liquid phase separation (LLPS).

Part 1: Troubleshooting Guides & FAQs

Q1: During cooling, my solution turns cloudy and forms a dense syrup at the bottom of the flask instead of crystals. Why is this happening?

A1: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly referred to in the pharmaceutical industry as "oiling out"[3][4]. This phenomenon occurs when the supersaturation trajectory of your solution crosses the binodal solubility curve before reaching the labile nucleation zone[3]. Because the salts of Dimethyl[3-(piperidin-4-yloxy)propyl]amine are highly flexible, they tend to phase-separate into a solute-rich liquid phase (the syrup) and a solvent-rich phase, rather than organizing into a crystal lattice.

The Fix: You must widen the Metastable Zone Width (MSZW) and force primary nucleation before the oil phase can separate.

  • Reduce the Cooling Rate: High cooling rates push the system too rapidly into the labile region. Reduce your cooling rate to < 0.1 °C/min[5].

  • Apply Ultrasound (Sonocrystallization): Applying ultrasonic irradiation (e.g., 52 W/L) significantly reduces the crystallization induction time and narrows the MSZW, promoting rapid nucleation of the solid phase before the oil phase can separate[6].

  • Seeding: Introduce 1–5 wt% of pure seed crystals just below the saturation temperature to bypass primary nucleation energy barriers entirely[7].

Q2: How do I select the optimal counterion? Should I target a mono-salt or a di-salt?

A2: Stoichiometric control is critical. The piperidine nitrogen is a stronger base (pKa ~10–11) than the dimethylamine nitrogen (pKa ~9–10).

  • Mono-salts: Protonating only the piperidine ring leaves the dimethylamine tail flexible. This typically results in highly hygroscopic or low-melting solids that resist crystallization and are prone to oiling out.

  • Di-salts: Forming a di-salt (e.g., dihydrochloride, difumarate, or ditartrate) is highly recommended. Di-salts maximize the ionic hydrogen-bonding network, rigidifying the flexible propoxy ether linker and significantly increasing the lattice energy.

  • Solvent Selection: For diamine salt screening, acetonitrile (MeCN) and ethyl acetate (EtOAc) are statistically the most successful solvents. They provide moderate solubility for the free base but low solubility for the resulting di-salts, driving precipitation[8].

Q3: My isolated di-salt crystals are highly agglomerated and entrap residual solvent. How can I improve the crystal habit?

A3: Agglomeration and solvent entrapment are symptoms of uncontrolled, rapid precipitation (crashing out). When the MSZW is highly dependent on coformer composition and temperature, atypical non-monotonic nucleation behaviors can occur[9]. The Fix: Transition from a pure cooling crystallization to a combined cooling/anti-solvent approach . Dissolve the salt in a minimal amount of a polar protic solvent, slowly titrate in an anti-solvent at an elevated temperature, hold the temperature to allow the system to equilibrate within the metastable zone, and then apply a linear cooling ramp[3][5].

Part 2: Experimental Protocols

Protocol A: High-Throughput Di-Salt Screening

Objective: Identify the thermodynamically stable di-salt form of Dimethyl[3-(piperidin-4-yloxy)propyl]amine.

  • Preparation: Dispense 50 mg of Dimethyl[3-(piperidin-4-yloxy)propyl]amine free base into 2 mL glass HPLC vials.

  • Solvent Addition: Add 0.5 mL of screening solvent (e.g., MeCN, EtOAc, or 2-Propanol)[8].

  • Counterion Addition: Add 2.1 equivalents of the selected acid (e.g., HCl in dioxane, Fumaric acid, L-Tartaric acid) to ensure complete di-salt formation.

  • Thermal Cycling: Heat the vials to 60 °C at 1 °C/min with agitation (400 RPM) until complete dissolution is achieved.

  • Controlled Cooling: Cool the solution to 5 °C at a strict rate of 0.1 °C/min to maintain the system within the MSZW and prevent oiling out[5].

  • Isolation: If an oil forms, apply ultrasonic irradiation for 5 minutes to force nucleation[6]. Isolate the resulting solids via vacuum filtration and dry under a nitrogen stream.

Protocol B: Anti-Solvent & Cooling Co-Crystallization (Scale-Up)

Objective: Purify the selected di-salt while preventing solvent entrapment and agglomeration.

  • Dissolution: Dissolve 10 g of the crude di-salt in 30 mL of Ethanol at 55 °C.

  • Anti-Solvent Titration: Dropwise, add 60 mL of Ethyl Acetate (anti-solvent) over 45 minutes while maintaining 55 °C and an agitation rate of 400 RPM[9].

  • Seeding: Once the solution becomes slightly turbid (entering the metastable zone), add 0.1 g of pure seed crystals[7].

  • Aging: Hold the suspension at 55 °C for 2 hours. This allows the seed bed to grow and consume supersaturation, preventing LLPS.

  • Cooling Ramp: Cool the reactor to 10 °C at a controlled rate of 0.05 °C/min.

  • Filtration: Filter the slurry, wash the cake with cold EtOAc, and dry under vacuum at 40 °C.

Part 3: Data Presentation & Visualization

Quantitative Optimization Parameters

Table 1: Counterion Selection Matrix for Dimethyl[3-(piperidin-4-yloxy)propyl]amine

Acid / CounterionEquivalentsTarget Salt TypeExpected Outcome & Causality
Hydrochloric Acid (HCl)1.0 eqMono-hydrochlorideHigh risk of oiling out; dimethylamine tail remains flexible.
Hydrochloric Acid (HCl)2.1 eqDi-hydrochlorideGood crystallinity; high lattice energy, but potentially hygroscopic.
Fumaric Acid2.1 eqDi-fumarateExcellent rigidification via extended hydrogen bonding; low hygroscopicity.
L-Tartaric Acid2.1 eqDi-tartrateHigh success rate for diamines; introduces chiral resolution potential[8].

Table 2: MSZW Optimization & Oiling Out Prevention

ParameterOptimal RangeOiling Out RiskMechanistic Causality
Cooling Rate< 0.1 °C/minHigh if > 0.5 °C/minRapid cooling exceeds the MSZW, forcing the system into the LLPS binodal curve[5].
Agitation Rate400 - 800 RPMModerateAdequate mixing ensures uniform supersaturation, preventing localized oiling out[9].
Ultrasound50 - 60 W/LLowCavitation reduces induction time and forces primary nucleation[6].
Process Workflows

Workflow A Dimethyl[3-(piperidin-4-yloxy)propyl]amine Free Base (Viscous Oil) B Add 2.1 eq Counterion (e.g., HCl, Fumaric Acid) A->B C Solvent Screening (MeCN, EtOAc, IPA) B->C D Determine MSZW (Metastable Zone Width) C->D E Cooling / Anti-Solvent Crystallization D->E F Oiling Out (LLPS) Detected? E->F G Apply Ultrasound (52 W/L) or Add Seed Crystals F->G Yes H Isolate Pure Crystalline Di-Salt F->H No G->E Adjust MSZW

Workflow for diamine salt screening and MSZW optimization to prevent liquid-liquid phase separation.

Thermodynamics cluster_0 Kinetic Trap (Undesired) cluster_1 Thermodynamic Control (Desired) S Supersaturated Diamine Solution O Liquid-Liquid Phase Separation (Oiling Out) S->O Rapid Cooling (>0.1°C/min) N Primary Nucleation (Labile Zone) S->N Controlled MSZW & Seeding I Impurity Entrapment & Agglomeration O->I C Controlled Crystal Growth N->C P High-Purity Rigid Lattice C->P

Thermodynamic and kinetic pathways illustrating the divergence between oiling out and controlled nucleation.

Part 4: References

  • Accela ChemBio - Dimethyl[3-(piperidin-4-yloxy)propyl]amine (CAS: 883532-64-7).[1][2] URL:

  • RSC Publishing - Non-monotonic metastable zone-width behavior in cooling cocrystallization: a case study on the sulfamethazine-acetylsalicylic acid cocrystal system.[9] URL:

  • Chemical Society Reviews - Advanced crystallisation methods for small organic molecules.[3] URL:

  • ResearchGate - Process Development Challenges to Accommodate A Late-Appearing Stable Polymorph: A Case Study on the Polymorphism and Crystallization of a Fast-Track Drug Development Compound.[4] URL:

  • Semantic Scholar - Preliminary Study on Operating Parameters toward the Metastable Zone-Width of Carbamazepine Co-Crystal.[5] URL:

  • ACS Publications - Metastable Zone Width and Primary Nucleation Kinetics for Crystallization of KCl from a KCl-MgCl2-H2O System.[7] URL:

  • PMC - Application and development of ultrasound in industrial crystallization.[6] URL:

  • ACS Publications - Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization.[8] URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Novel Ligands at the Histamine H1 Receptor: A Methodological Guide

Abstract This guide provides a comprehensive framework for evaluating the comparative efficacy of novel chemical entities at G-protein coupled receptors (GPCRs), using the hypothetical compound Dimethyl[3-(piperidin-4-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for evaluating the comparative efficacy of novel chemical entities at G-protein coupled receptors (GPCRs), using the hypothetical compound Dimethyl[3-(piperidin-4-yloxy)propyl]amine as a case study for the Histamine H1 Receptor (H1R). We present a structured approach, from initial binding affinity determination to functional characterization, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established pharmacological principles to ensure data integrity and reproducibility. This document outlines the necessary experimental workflows, data presentation formats, and the scientific rationale behind key protocol choices, establishing a self-validating system for ligand characterization.

Introduction: Characterizing a Novel Ligand

The discovery of novel molecules with the potential to modulate GPCR activity is a cornerstone of modern pharmacology. The fictional compound, Dimethyl[3-(piperidin-4-yloxy)propyl]amine, presents a common challenge: how to rigorously determine its binding characteristics and functional effects at a specific target relative to established standards. This guide will use the well-characterized Histamine H1 Receptor (H1R), a Gq-coupled receptor, as the target of interest.

The H1R is a key mediator of allergic and inflammatory responses, making it a prime target for therapeutic intervention. Its signaling cascade, upon activation by histamine, primarily involves the Gαq protein, which in turn activates phospholipase C (PLC) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to an increase in intracellular calcium concentration ([Ca2+]i).

Our objective is to profile Dimethyl[3-(piperidin-4-yloxy)propyl]amine against known H1R antagonists, such as Mepyramine and Diphenhydramine, to ascertain its comparative efficacy. This involves two primary experimental phases:

  • Binding Affinity Assessment: Quantifying the compound's ability to bind to the H1R.

  • Functional Efficacy Assessment: Determining the compound's effect on H1R-mediated signaling.

This guide provides the detailed protocols and analytical frameworks necessary to conduct this comparative analysis with scientific rigor.

Experimental Design & Rationale

A robust characterization of a novel ligand requires a multi-faceted experimental approach. The choice of assays is critical for building a comprehensive pharmacological profile.

Choosing the Right Assays
  • Radioligand Binding Assay: This classic, direct method is the gold standard for determining a compound's binding affinity (Ki). It measures the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target receptor. We will utilize a competitive binding assay with [³H]-Mepyramine, a well-validated H1R antagonist radioligand. This approach provides a direct, quantifiable measure of target engagement.

  • Functional Assay (Calcium Flux): Since the H1R is Gq-coupled, its activation leads to a measurable increase in intracellular calcium. A calcium flux assay using a fluorescent indicator dye (e.g., Fluo-4 AM) provides a direct readout of receptor activation or inhibition. This assay is crucial for determining whether the compound acts as an agonist, antagonist, or inverse agonist. It is conducted in a cell line stably expressing the human H1R to ensure a specific and robust signal.

Workflow for Ligand Characterization

The overall workflow is designed to move from initial binding confirmation to functional characterization, ensuring a logical and efficient progression of the investigation.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Efficacy A Prepare H1R-expressing cell membranes B Incubate membranes with [³H]-Mepyramine & Test Compound A->B C Separate bound from free radioligand (Filtration) B->C D Quantify radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki values D->E K Calculate IC50 and Schild analysis E->K Inform functional concentration selection F Culture H1R-expressing cells G Load cells with Fluo-4 AM calcium indicator F->G H Pre-incubate with Test Compound (Antagonist Mode) G->H I Stimulate with Histamine (EC80 concentration) H->I J Measure fluorescence change (Calcium Flux) I->J J->K

Caption: Workflow for characterizing a novel H1R ligand.

Methodologies & Protocols

The following protocols are detailed to ensure reproducibility and adherence to best practices in GPCR pharmacology.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Dimethyl[3-(piperidin-4-yloxy)propyl]amine for the human Histamine H1 Receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing human H1R.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-Mepyramine (specific activity ~20-30 Ci/mmol).

  • Non-specific binding control: Mianserin (10 µM).

  • Test Compounds: Dimethyl[3-(piperidin-4-yloxy)propyl]amine, Mepyramine, Diphenhydramine.

  • 96-well plates and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference compounds in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well plate, combine the following in triplicate:

    • 50 µL of Assay Buffer (for total binding) or 10 µM Mianserin (for non-specific binding) or test compound dilution.

    • 50 µL of [³H]-Mepyramine diluted in assay buffer to a final concentration of ~1 nM.

    • 100 µL of H1R-expressing cell membranes (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol: In Vitro Calcium Flux Functional Assay

Objective: To determine the functional potency (IC50) of Dimethyl[3-(piperidin-4-yloxy)propyl]amine as an H1R antagonist.

Materials:

  • HEK293 cells stably expressing human H1R.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM.

  • Probenecid (an anion-exchange transport inhibitor, often used to improve dye loading).

  • Agonist: Histamine.

  • Test Compounds: Dimethyl[3-(piperidin-4-yloxy)propyl]amine and reference antagonists.

  • Fluorescence plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the H1R-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in assay buffer (e.g., 2 µM Fluo-4 AM with 2.5 mM probenecid).

    • Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add serial dilutions of the test compound or reference antagonists to the wells. Incubate for 15-30 minutes.

  • Agonist Stimulation & Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add a pre-determined concentration of histamine that elicits ~80% of the maximal response (EC80). This is crucial for accurately measuring antagonism.

    • Continue to measure the fluorescence intensity for 60-120 seconds.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline.

    • Plot the response against the log concentration of the antagonist.

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the functional IC50.

Comparative Data Summary

The data obtained from these experiments should be tabulated to allow for a clear and direct comparison between the novel compound and the established standards.

CompoundBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
Dimethyl[3-(piperidin-4-yloxy)propyl]amine Experimental ValueExperimental Value
Mepyramine (Reference)0.5 - 2.01.0 - 5.0
Diphenhydramine (Reference)10 - 5020 - 100

Note: Reference values are typical ranges found in pharmacological literature. Experimental values should be determined and reported with standard error of the mean (SEM) from at least three independent experiments.

Visualizing the Mechanism of Action

Understanding the signaling pathway is key to interpreting functional data. The diagram below illustrates the H1R signaling cascade and the point of intervention for an antagonist.

G cluster_membrane Cell Membrane H1R Histamine H1 Receptor (H1R) Gq Gαq H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine (Agonist) Histamine->H1R Binds & Activates Antagonist Antagonist (e.g., Test Compound) Antagonist->H1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_cyto ↑ [Ca²⁺]i ER->Ca_cyto Release Ca_ER Response Cellular Response (e.g., Inflammation) Ca_cyto->Response

Caption: H1R Gq signaling pathway and antagonist intervention.

Conclusion

This guide provides a robust, scientifically-grounded framework for the comparative pharmacological profiling of a novel compound, Dimethyl[3-(piperidin-4-yloxy)propyl]amine, at the Histamine H1 Receptor. By employing gold-standard radioligand binding assays and functionally relevant calcium flux assays, researchers can generate high-quality, reproducible data. The direct comparison of binding affinity (Ki) and functional potency (IC50) against well-characterized reference compounds like Mepyramine and Diphenhydramine allows for a clear determination of the novel compound's efficacy and potential. Adherence to these detailed protocols and analytical principles ensures the trustworthiness and integrity of the findings, which are essential for informed decision-making in any drug discovery and development pipeline.

References

  • Title: International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors Source: Pharmacological Reviews URL: [Link]

  • Title: Histamine H1 receptor signalling in the central nervous system Source: Nature Reviews Neuroscience URL: [Link]

  • Title: Radioligand Binding Assays: What's in a Name? Source: Current Protocols in Pharmacology URL: [Link]

  • Title: Development of a high-affinity radioiodinated ligand for the histamine H1-receptor: [125I]iodo-mepyramine Source: European Journal of Pharmacology URL: [Link]

  • Title: A calcium flux assay for the study of Gq-coupled receptors Source: Methods in Molecular Biology URL: [Link]

  • Title: Relationship between inhibition constant (KI) and concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction Source: Biochemical Pharmacology URL: [Link]

Comparative

Benchmarking Dimethyl[3-(piperidin-4-yloxy)propyl]amine (DPPA) Against Standard Reference Ligands

Executive Summary In the landscape of central nervous system (CNS) drug discovery, the rational design of multitarget-directed ligands (MTDLs) relies heavily on highly efficient, validated pharmacophores[1]. Dimethyl[3-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the rational design of multitarget-directed ligands (MTDLs) relies heavily on highly efficient, validated pharmacophores[1]. Dimethyl[3-(piperidin-4-yloxy)propyl]amine (DPPA) —a versatile aliphatic diamine ether—serves as a critical building block and fragment-level ligand. Characterized by a piperidine ring tethered via an ether linkage to a propyl chain ending in a dimethylamine group, DPPA embodies the core structural requirements for binding the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (σ1R)[2].

This guide objectively benchmarks the DPPA fragment against industry-standard full-sized reference ligands (Pitolisant, Ciproxifan, and Thioperamide). By evaluating thermodynamic binding affinity, functional signal transduction, and ligand efficiency (LE), we provide a comprehensive framework for researchers utilizing DPPA in fragment-based drug discovery (FBDD).

Structural Rationale & Mechanistic Causality

The efficacy of DPPA as a competitive antagonist/inverse agonist at the H3R is deeply rooted in its structural complementarity to the receptor's orthosteric binding pocket[3].

  • The Basic Amine Anchor: The secondary amine of the piperidine ring is protonated at physiological pH. This positive charge is strictly required to form a critical salt bridge with the highly conserved Aspartate residue (D114 / D3.32) in Transmembrane Helix 3 (TM3) of the H3R[3].

  • The Flexible Ether Linker: The oxygen atom in the ether linkage acts as a hydrogen bond acceptor, interacting with Tyrosine residues in Extracellular Loop 2 (ECL2). The flexibility of the propyl chain allows the molecule to adopt a conformation that minimizes steric clashes while maximizing van der Waals interactions[2].

  • The Terminal Dimethylamine: This moiety projects into a secondary binding sub-pocket (often interacting with Glu5.46), providing an optimal vector for synthetic expansion when designing dual-acting H3R/σ1R ligands or H3R/Acetylcholinesterase inhibitors[1].

H3R_Pathway Ligand DPPA / H3R Antagonist Receptor Histamine H3 Receptor (H3R) Ligand->Receptor Competitive Binding G_protein Gi/o Protein Complex Receptor->G_protein Blocks Activation AC Adenylyl Cyclase (AC) G_protein->AC Prevents Inhibition cAMP cAMP Production Restored AC->cAMP Normalizes Levels

Histamine H3 Receptor Gi/o-mediated signaling pathway and downstream cAMP modulation.

Comparative Benchmarking: Quantitative Data

To contextualize DPPA's performance, it must be evaluated not just on absolute affinity ( Ki​ ), but on Ligand Efficiency (LE) . LE normalizes binding affinity against the number of heavy (non-hydrogen) atoms, providing a metric of how efficiently a molecule utilizes its mass to achieve binding. An LE > 0.3 kcal/mol/HA is generally considered optimal for drug development.

Table 1: Pharmacological Benchmarking of DPPA vs. Standard H3R Ligands

Compound / LigandClassificationhH3R Ki​ (nM)σ1R Ki​ (nM)Heavy Atoms (HA)Ligand Efficiency (LE)*
DPPA Fragment / Building Block~45.0~120.0130.77
Pitolisant Approved Drug (Inverse Agonist)0.16>1000200.67
Ciproxifan Reference Tool (Antagonist)1.2N/A180.68
Thioperamide 1st-Gen Reference Tool25.0N/A190.55

*Ligand Efficiency (LE) is calculated as (1.37×pKi​)/HA . DPPA demonstrates exceptionally high ligand efficiency, validating its use as a core pharmacophore for structural elaboration.

Experimental Workflows & Self-Validating Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems. They incorporate internal controls and specific biochemical rationales to eliminate false positives.

Radioligand Displacement Binding Assay (Thermodynamic Affinity)

Objective: To isolate the thermodynamic binding affinity ( Ki​ ) of DPPA independent of downstream signal amplification[1]. Causality of Reagents: We utilize [3H] -N- α -methylhistamine ( [3H] -NAMH) as the radioligand. Because [3H] -NAMH is a selective H3R agonist, displacing it allows us to preferentially evaluate the antagonist/inverse agonist conformation of the receptor[3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) to prevent proteolytic degradation of the receptors.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -NAMH, and varying concentrations of DPPA (from 10−11 to 10−4 M). Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Self-Validation (Non-Specific Binding): Dedicate control wells containing 10 µM Thioperamide. Any radioactivity remaining in these wells represents non-specific binding (NSB) to the plastic or lipid bilayer, which must be subtracted from total binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Crucial Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing the positively charged basic amines of DPPA from binding non-specifically to the filter matrix.

  • Washing & Counting: Wash filters three times with 3 mL of ice-cold buffer to remove unbound radioligand. Extract radioactivity in scintillation fluid and quantify via a Liquid Scintillation Counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Binding_Workflow Prep Membrane Preparation (HEK-293 hH3R) Incubate Incubation [3H]-NAMH + Ligand Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Wash (Ice-cold Buffer) Filter->Wash Count Liquid Scintillation Counting Wash->Count

Step-by-step workflow for the [3H]-NAMH radioligand displacement binding assay.

Functional cAMP Accumulation Assay (Signal Transduction)

Objective: To confirm whether DPPA acts as an antagonist or an inverse agonist at the functional level[3]. Causality of Reagents: Because H3R is a Gi/o​ -coupled receptor, its activation inhibits adenylyl cyclase, lowering cAMP. To measure DPPA's efficacy, we must first artificially elevate cAMP using Forskolin (a direct adenylyl cyclase activator). DPPA's functional potency is quantified by its ability to reverse agonist-induced suppression of this Forskolin-stimulated cAMP pool.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-293 hH3R cells at 10,000 cells/well in a 384-well plate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Rationale: IBMX prevents the degradation of cAMP by phosphodiesterases, ensuring that any changes in cAMP levels are strictly due to adenylyl cyclase activity.

  • Stimulation & Antagonism: Add 10 µM Forskolin, 30 nM (R)-(-)- α -methylhistamine (to suppress cAMP), and varying concentrations of DPPA. Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using Forskolin-only wells (positive control) and Forskolin + Agonist wells (negative control). A Z'-factor > 0.5 validates the assay's robustness for screening.

References

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Journal of Medicinal Chemistry (ACS) URL:[Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases ACS Chemical Neuroscience / PMC URL:[Link]

  • AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation Molecules (MDPI) URL:[Link]

  • Histamine H3 Receptor Antagonists Go to Clinics Biological and Pharmaceutical Bulletin (J-Stage) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Trace-Level Detection of Dimethyl[3-(piperidin-4-yloxy)propyl]amine: A Comparative Analysis of LC-MS/MS and GC-MS

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and manufacturing, the rigorous control of impurities is paramount to ensuring the safety and efficacy of dru...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the rigorous control of impurities is paramount to ensuring the safety and efficacy of drug products. Dimethyl[3-(piperidin-4-yloxy)propyl]amine, a tertiary amine that can be a potential impurity or degradation product, requires highly sensitive and specific analytical methods for its detection at trace levels. This guide provides an in-depth comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound. As a Senior Application Scientist, my objective is to not only present the methodologies but also to elucidate the rationale behind the experimental choices, empowering you to select and implement the most suitable approach for your analytical challenges.

The Analytical Imperative: Why Trace Detection Matters

The presence of even minute quantities of impurities can have significant implications for drug safety, potentially leading to adverse effects or altering the therapeutic properties of the active pharmaceutical ingredient (API). Regulatory bodies such as the FDA and EMA have stringent guidelines for the identification and quantification of such impurities.[1] For compounds like Dimethyl[3-(piperidin-4-yloxy)propyl]amine, which contains structural alerts that could indicate potential genotoxic properties, the need for ultra-sensitive detection methods is even more critical.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Polar Analytes

LC-MS/MS has emerged as the preeminent technique for the analysis of polar, non-volatile compounds in complex matrices.[2][3] Its high sensitivity, specificity, and wide applicability make it an ideal choice for the trace-level quantification of Dimethyl[3-(piperidin-4-yloxy)propyl]amine.

The Rationale Behind the LC-MS/MS Approach

The inherent polarity of Dimethyl[3-(piperidin-4-yloxy)propyl]amine makes it well-suited for reverse-phase or hydrophilic interaction liquid chromatography (HILIC). Coupled with tandem mass spectrometry, we can achieve exceptional selectivity by monitoring specific precursor-to-product ion transitions, effectively filtering out background noise from the sample matrix.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., API, Formulation) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration LC_Separation Liquid Chromatography (C18 or HILIC column) Filtration->LC_Separation Injection Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Analysis Quantification Quantification using Calibration Curve MS_Analysis->Quantification Reporting Reporting of Trace Levels Quantification->Reporting

Caption: Workflow for the LC-MS/MS analysis of Dimethyl[3-(piperidin-4-yloxy)propyl]amine.

Detailed LC-MS/MS Protocol

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample (API or formulation) into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water (50:50, v/v).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point for reverse-phase separation.[4] For enhanced retention of this polar compound, a HILIC column can also be considered.[5]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for Dimethyl[3-(piperidin-4-yloxy)propyl]amine would need to be determined by direct infusion of a standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile and Semi-Volatile Compounds

While LC-MS/MS is often the first choice for polar compounds, GC-MS can be a viable and powerful alternative, particularly when dealing with a less complex matrix or when leveraging its high chromatographic resolution. However, the analysis of polar amines like Dimethyl[3-(piperidin-4-yloxy)propyl]amine by GC presents a unique challenge: their inherent polarity and potential for hydrogen bonding can lead to poor peak shape and adsorption onto the GC column.[6][7] To overcome this, a crucial derivatization step is often required.[1]

The Rationale Behind the GC-MS (with Derivatization) Approach

Derivatization chemically modifies the analyte to make it more volatile and less polar, thereby improving its chromatographic behavior.[8][9] Silylation, for instance, replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group, significantly enhancing its suitability for GC analysis.

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Dissolution Dissolution in Aprotic Solvent Sample->Dissolution Derivatization Derivatization (e.g., Silylation) Dissolution->Derivatization GC_Separation Gas Chromatography (e.g., DB-5ms column) Derivatization->GC_Separation Injection Ionization Electron Ionization (EI) GC_Separation->Ionization MS_Analysis Mass Spectrometry (Scan or SIM Mode) Ionization->MS_Analysis Quantification Quantification using Calibration Curve MS_Analysis->Quantification Reporting Reporting of Trace Levels Quantification->Reporting

Caption: Workflow for the GC-MS analysis of Dimethyl[3-(piperidin-4-yloxy)propyl]amine with a derivatization step.

Detailed GC-MS Protocol

1. Sample Preparation and Derivatization:

  • Accurately weigh 10 mg of the sample into a vial.

  • Dissolve the sample in 1 mL of a dry, aprotic solvent such as pyridine or acetonitrile.

  • Add 100 µL of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

2. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is generally suitable for the analysis of the derivatized amine.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Full scan mode for initial identification. For trace quantification, Selected Ion Monitoring (SIM) mode should be used, focusing on characteristic ions of the derivatized analyte. For tertiary amines, a characteristic fragment ion at m/z 58 is often observed, corresponding to [CH2=N(CH3)2]+.[10]

Comparative Performance Analysis

The choice between LC-MS/MS and GC-MS will depend on several factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation.

FeatureLC-MS/MSGC-MS with Derivatization
Analyte Suitability Excellent for polar, non-volatile compounds. No derivatization required.Suitable for volatile or semi-volatile compounds. Derivatization is necessary for this polar amine.
Sensitivity Typically offers very low limits of detection (LOD) and quantification (LOQ) in the sub-ppb range.Can achieve good sensitivity, often in the low ppm to high ppb range, depending on the efficiency of derivatization and the detector.
Specificity High, due to the use of MRM transitions.Good, especially in SIM mode. However, potential for co-eluting peaks from the matrix that may share similar ions.
Sample Throughput Generally faster run times and simpler sample preparation.Sample preparation is more time-consuming due to the derivatization step.
Matrix Effects Susceptible to ion suppression or enhancement, which can be mitigated with the use of an internal standard.[11]Less prone to matrix effects compared to ESI, but the derivatization step can be affected by matrix components.
Robustness Modern instruments are highly robust, but the complexity of the system requires skilled operators.Generally considered very robust and reliable instrumentation.

Conclusion: Making an Informed Decision

Both LC-MS/MS and GC-MS are powerful techniques capable of the trace-level detection of Dimethyl[3-(piperidin-4-yloxy)propyl]amine.

LC-MS/MS stands out as the more direct and often more sensitive method for this particular analyte. Its ability to handle polar compounds in their native form simplifies the workflow and reduces potential sources of error associated with a derivatization step. For routine quality control in a pharmaceutical setting where high throughput and ultra-low detection limits are paramount, LC-MS/MS is the recommended approach.

GC-MS, with the inclusion of a derivatization step, remains a valuable and robust alternative. It can be particularly useful in laboratories where GC-MS is the primary analytical platform or for confirmatory analysis. The key to a successful GC-MS method for this compound lies in the optimization and validation of the derivatization reaction to ensure its completeness and reproducibility.

Ultimately, the choice of analytical method should be guided by a thorough validation process in accordance with ICH guidelines, demonstrating that the selected method is fit for its intended purpose.[12] This includes assessing specificity, linearity, accuracy, precision, and robustness to ensure the generation of reliable and defensible data.

References

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]

  • [Progress in Sample Preparation and Analytical Methods for Trace Polar Small Molecules in Complex Samples]. PubMed. [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link]

  • tertiary amines by GC-MS. Chromatography Forum. [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. [Link]

  • Pharmaceutical Analysis. Shimadzu. [Link]

  • LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies. PubMed. [Link]

  • GC-IRD methods for the identification of some tertiary amines related to MDMA. NIJ.gov. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chemical Linkers: A Cost-Benefit Analysis of Dimethyl[3-(piperidin-4-yloxy)propyl]amine and Alternatives

For Researchers, Scientists, and Drug Development Professionals In the intricate world of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), the chemical linker connecting the monoclonal antibody to the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), the chemical linker connecting the monoclonal antibody to the potent payload is a critical determinant of success. Its design dictates the stability, pharmacokinetic profile, and ultimately, the therapeutic index of the entire conjugate. This guide provides an in-depth analysis of a hypothetical non-cleavable linker, Dimethyl[3-(piperidin-4-yloxy)propyl]amine, and compares it with established alternative linker technologies. As Senior Application Scientists, our goal is to not only present data but to elucidate the strategic thinking behind linker selection, empowering you to make informed decisions in your drug development programs.

The Hypothetical Subject: Deconstructing Dimethyl[3-(piperidin-4-yloxy)propyl]amine

To initiate our analysis, let's first dissect the structural features of Dimethyl[3-(piperidin-4-yloxy)propyl]amine and infer its potential properties as an ADC linker.

cluster_linker Dimethyl[3-(piperidin-4-yloxy)propyl]amine amine N(CH₃)₂ propyl —(CH₂)₃— amine->propyl ether —O— propyl->ether piperidine C₅H₁₀N— ether->piperidine

Caption: Structural components of the hypothetical linker.

From its structure, we can deduce the following characteristics:

  • Non-Cleavable Backbone: The core structure consists of stable alkyl, ether, and amine functionalities. In the absence of intentionally introduced labile groups (e.g., disulfides, hydrazones, or specific enzyme-cleavable peptides), this linker would be classified as non-cleavable.[][2][3] This implies that payload release would primarily occur through the complete lysosomal degradation of the antibody, releasing the payload with the linker and a residual amino acid attached.[][4][5]

  • Hydrophilicity/Hydrophobicity Balance: The piperidine ring and the dimethylamino group introduce some degree of hydrophilicity, which could be beneficial in counteracting the hydrophobicity of many cytotoxic payloads.[][7] However, the propyl chain contributes to its lipophilic character. The overall hydrophilic-lipophilic balance (HLB) would need to be carefully considered, as excessive hydrophobicity can lead to ADC aggregation and rapid clearance.[8][9]

  • Synthetic Accessibility: The synthesis of such a linker would likely involve standard organic chemistry transformations, such as ether formation and amine alkylation. While seemingly straightforward, ensuring purity and scalability for GMP manufacturing would require careful process development.

The Spectrum of Alternatives: A Comparative Overview

The selection of a linker is a pivotal decision in ADC design.[10][11] The choice between a cleavable and a non-cleavable linker has profound implications for the ADC's mechanism of action, efficacy, and toxicity profile.

Non-Cleavable Linkers: The Stability Champions

Non-cleavable linkers are lauded for their high plasma stability, which minimizes premature payload release and associated off-target toxicities.[][5][10][][] This stability can lead to a wider therapeutic window, especially for highly potent payloads.[][10]

Common Examples:

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A widely used non-cleavable linker, famously employed in Trastuzumab emtansine (Kadcyla®). It forms a stable thioether bond with cysteine residues on the antibody.[2][3][4][14]

  • Maleimidocaproyl (MC): Another maleimide-based linker that provides a stable connection.[3]

Advantages:

  • High Plasma Stability: Reduced risk of premature drug release and off-target toxicity.[][5][10][][]

  • Improved Safety Profile: Generally associated with fewer severe adverse events compared to cleavable linkers.[15]

  • Well-defined Metabolite: The released species is the payload attached to the linker and an amino acid, which can be readily characterized.

Disadvantages:

  • Limited Bystander Effect: The payload is primarily released inside the target cell, limiting its ability to kill neighboring antigen-negative tumor cells.[3][4][5]

  • Dependence on Lysosomal Degradation: Efficacy relies on efficient internalization and lysosomal trafficking of the ADC.

  • Potential for Inactive Metabolites: The attached linker and amino acid may reduce the potency of some payloads.

Cleavable Linkers: Masters of Targeted Release

Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[4][10][11][16] This targeted release can enhance the potency of the ADC and enable a "bystander effect," where the released, cell-permeable payload can kill adjacent tumor cells.[4] More than 80% of clinically approved ADCs utilize cleavable linkers.[2]

Common Classes:

  • Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are cleaved by proteases, such as cathepsin B, which are often overexpressed in tumor lysosomes. The most common example is the valine-citrulline (Val-Cit) dipeptide.[4][10][14]

  • pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.[4][10][11][14]

  • Redox-Sensitive Linkers: These linkers contain disulfide bonds that are cleaved in the reducing environment of the cell, which has a higher concentration of glutathione than the bloodstream.[4][10][11][16]

Advantages:

  • Targeted Payload Release: Enables the release of the unmodified, potent payload at the site of action.

  • Bystander Effect: The released payload can diffuse out of the target cell and kill neighboring cancer cells, which is particularly advantageous for heterogeneous tumors.[4]

  • Versatility: A wide range of cleavable triggers can be employed to suit different targets and payloads.

Disadvantages:

  • Potential for Premature Cleavage: Instability in circulation can lead to off-target toxicity.[10][11]

  • Increased Systemic Toxicities: Meta-analyses have shown that ADCs with cleavable linkers are associated with a higher incidence of severe adverse events compared to those with non-cleavable linkers.[15]

  • Complex Metabolite Profile: The cleavage process can generate multiple payload species, which can complicate pharmacokinetic and pharmacodynamic analysis.

PEG Linkers: The Hydrophilicity Modulators

Polyethylene glycol (PEG) linkers are often incorporated into both cleavable and non-cleavable designs to enhance the hydrophilicity of the ADC.[][8][9] This is particularly important when working with hydrophobic payloads, as it can mitigate aggregation, improve pharmacokinetics, and allow for a higher drug-to-antibody ratio (DAR).[8][9][17]

Advantages:

  • Improved Solubility and Stability: Reduces aggregation and enhances the overall stability of the ADC.[8][9][17]

  • Enhanced Pharmacokinetics: Can prolong the circulation half-life of the ADC.[8]

  • Enables Higher DAR: Allows for the conjugation of more drug molecules per antibody without compromising its properties.[17]

Disadvantages:

  • Synthetic Complexity: The synthesis of discrete, monodisperse PEG linkers can be challenging and costly.[18]

  • Potential for Immunogenicity: While generally considered to have low immunogenicity, there have been reports of anti-PEG antibodies.

Performance Under the Microscope: A Data-Driven Comparison

The choice of linker technology has a direct and measurable impact on the in vitro and in vivo performance of an ADC. The following table summarizes key performance parameters for different linker classes based on published experimental data.

Linker ClassIn Vitro Stability (Human Plasma Half-life)In Vivo Stability (Mouse Plasma)EfficacyOff-Target Toxicity
Non-Cleavable (e.g., SMCC) Very High (> 7 days)[19]HighPotent, but dependent on internalization and lysosomal degradation[]Generally Lower[][15]
Enzyme-Cleavable (e.g., Val-Cit) High in human plasma, but can be unstable in mouse plasma due to carboxylesterase activity[20][21]Variable, species-dependent[20][21]High, with bystander effect[4]Higher potential due to payload release[15]
pH-Sensitive (e.g., Hydrazone) Moderate (t½ ≈ 2 days)[2]ModerateEffective, but stability can be a concern[2]Can be significant if prematurely cleaved
Redox-Sensitive (e.g., Disulfide) Moderate to High, dependent on steric hindranceModerate to HighEffective, with bystander effectDependent on linker stability
PEGylated Linkers Generally HighHighCan enhance efficacy by improving PK[8][9]Can reduce non-specific uptake and toxicity[]

Experimental Protocols: A Glimpse into the Lab

To provide a practical understanding of how linker performance is evaluated, here are two key experimental protocols.

In Vitro Plasma Stability Assay

Objective: To determine the rate of payload release from an ADC in plasma.

Methodology:

  • Incubate the ADC at a concentration of 1 mg/mL in human plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, and 168 hours), take an aliquot of the plasma sample.

  • Precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).

  • Centrifuge the sample to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of the released payload using LC-MS/MS.

  • Quantify the amount of released payload at each time point and calculate the half-life of the ADC in plasma.

Causality Behind Experimental Choices:

  • Human Plasma: Using plasma from the intended species for clinical use provides the most relevant data on linker stability.

  • 37°C Incubation: Mimics physiological temperature.

  • LC-MS/MS Analysis: Provides a highly sensitive and specific method for detecting and quantifying the released payload.

In Vivo Pharmacokinetic Study

Objective: To determine the clearance rate and exposure of an ADC in an animal model.

Methodology:

  • Administer a single intravenous dose of the ADC to a cohort of mice (e.g., 5 mg/kg).

  • At various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), collect blood samples from the mice.

  • Process the blood samples to obtain plasma.

  • Measure the concentration of the total antibody and the antibody-conjugated drug in the plasma samples using an ELISA-based method.

  • Plot the concentration-time data and use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and half-life.

Causality Behind Experimental Choices:

  • Intravenous Administration: Ensures that the entire dose of the ADC enters the systemic circulation.

  • ELISA-based Quantification: Allows for the specific measurement of both the total antibody and the conjugated antibody, providing insights into both the stability of the antibody and the linker.

cluster_workflow ADC Performance Evaluation Workflow Start ADC Candidate InVitro In Vitro Plasma Stability Start->InVitro InVivo In Vivo PK Study InVitro->InVivo Promising Stability Efficacy In Vivo Efficacy Study InVivo->Efficacy Favorable PK Toxicity Toxicity Assessment Efficacy->Toxicity Significant Efficacy End Lead Candidate Toxicity->End Acceptable Safety Profile

Caption: A typical workflow for evaluating ADC performance.

The Bottom Line: A Cost-Benefit Analysis

The selection of a chemical linker is not solely a scientific decision; it also has significant financial implications for a drug development program. The cost of goods for a linker can vary widely depending on its complexity and the scale of production.

Linker TypeSynthetic ComplexityRaw Material CostManufacturing Scale-upOverall Cost
Simple Non-Cleavable (e.g., SMCC) ModerateModerateWell-establishedModerate
Peptide-Based Cleavable (e.g., Val-Cit) HighHigh (specialized amino acids)Can be challengingHigh[22]
PEG Linkers High (for monodisperse)HighCan be complexHigh
Dimethyl[3-(piperidin-4-yloxy)propyl]amine (Hypothetical) ModerateModerateLikely straightforwardModerate

Cost-Benefit Considerations:

  • Early Stage Development: For initial proof-of-concept studies, the cost of the linker may be less of a concern than its performance. In this phase, it is often prudent to evaluate a panel of linkers with different properties.

  • Late-Stage Development and Commercialization: As a program progresses, the cost of goods for the linker becomes a critical factor. A complex, multi-step synthesis for a linker can significantly increase the overall cost of the final drug product.

  • Intellectual Property: The patent landscape for different linker technologies should also be considered. Utilizing a novel, proprietary linker may provide a competitive advantage, but it may also require significant investment in process development and patent prosecution.

Strategic Insights:

  • For a highly potent payload where minimizing off-target toxicity is paramount, a stable, non-cleavable linker like our hypothetical Dimethyl[3-(piperidin-4-yloxy)propyl]amine or the established SMCC could be a cost-effective and safe choice.

  • For a moderately potent payload targeting a heterogeneous tumor, the additional cost of a cleavable linker that enables a bystander effect, such as a Val-Cit linker, may be justified by the potential for enhanced efficacy.

  • The inclusion of a PEG moiety should be strategically considered. While it adds to the cost and complexity, the benefits in terms of improved pharmacokinetics and stability can be substantial, particularly for hydrophobic payloads.

Conclusion: A Tailored Approach is Key

There is no one-size-fits-all solution when it comes to choosing a chemical linker for an ADC. The optimal choice depends on a multitude of factors, including the properties of the antibody and the payload, the biology of the target, and the desired therapeutic outcome.

Our analysis of the hypothetical Dimethyl[3-(piperidin-4-yloxy)propyl]amine linker suggests that it could represent a viable option in the non-cleavable linker space, offering a balance of stability and synthetic accessibility. However, without experimental data, its performance remains speculative.

Ultimately, the most effective approach is to empirically evaluate a diverse range of linkers in the context of your specific ADC. By carefully considering the cost-benefit trade-offs and leveraging a data-driven approach, you can select a linker that will maximize the potential for clinical success.

References

  • Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 518-529.
  • MolecularCloud. (2025, November 19). Differences Between Cleavable and Non-Cleavable ADC Linkers. Retrieved from [Link]

  • CD Biosynsis. (n.d.). Custom PEG Linker Synthesis Services. Retrieved from [Link]

  • Lu, D., et al. (2019). Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy. Molecules, 24(20), 3719.
  • Kim, H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals, 14(11), 1156.
  • Creative Biolabs. (n.d.). Linker Module Synthesis Services. Retrieved from [Link]

  • Jiang, X., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3297-3315.
  • Zhang, D., et al. (2025, January 20). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates.
  • ResearchGate. (n.d.). Comparative efficacy studies of non-cleavable ADCs. Retrieved from [Link]

  • Goel, S., et al. (2022). Increased systemic toxicities from antibody-drug conjugates (ADCs) with cleavable versus non-cleavable linkers: A meta-analysis of commercially available ADCs. Journal of Clinical Oncology, 40(16_suppl), e13569-e13569.
  • Creative Biolabs. (2018, December 24). Linker Design and Synthesis Service for AAC. Retrieved from [Link]

  • Kamal, A., et al. (2015).
  • Liu, H., et al. (2021). Abstract P196: Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity. Molecular Cancer Therapeutics, 20(12_Supplement_2), P196-P196.
  • DC Chemicals. (n.d.). ADCs Linker/Click Chemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Noncleavable Linkers. Retrieved from [Link]

  • Chari, R. V. J. (2021). Chapter 4: Non-cleavable Linkers: Permanently Linked, for Better or for Worse. In Antibody-Drug Conjugates (pp. 85-114). The Royal Society of Chemistry.
  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Dimethyl[3-(piperidin-4-yloxy)propyl]amine

I. Deconstructing the Hazard Profile: A Causal Analysis The disposal protocol for any chemical is fundamentally dictated by its inherent hazards.

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Author: BenchChem Technical Support Team. Date: March 2026

I. Deconstructing the Hazard Profile: A Causal Analysis

The disposal protocol for any chemical is fundamentally dictated by its inherent hazards. Dimethyl[3-(piperidin-4-yloxy)propyl]amine's structure points to a profile characteristic of substituted piperidines and aliphatic amines.

  • Piperidine Moiety: Piperidine and its derivatives are recognized as flammable, corrosive, and toxic substances.[1][2][3] They can cause severe skin burns and eye damage.

  • Dimethylaminopropyl Moiety: Aliphatic amines are often flammable, corrosive, and harmful if swallowed or inhaled.[4][5][6] They can cause respiratory irritation and serious damage to the skin and eyes.[5][7]

Based on this analysis, Dimethyl[3-(piperidin-4-yloxy)propyl]amine must be handled as a hazardous substance with the presumed characteristics summarized in the table below.

Hazard ClassificationPotential EffectsGHS Pictograms
Flammable Liquid Vapors may form explosive mixtures with air. Keep away from heat, sparks, and open flames.[5][6][7]🔥
Corrosive Causes severe skin burns and serious eye damage upon contact.[5]corrosive
Acutely Toxic Harmful or toxic if swallowed, inhaled, or in contact with skin.[4][7] May cause respiratory irritation.[8]💀 or ❗
Environmental Hazard Potentially harmful to aquatic life.[8] Avoid release to the environment.[9]môi trường
II. The Cardinal Principle: Hazardous Waste Management

Given the anticipated hazard profile, the central directive for the disposal of Dimethyl[3-(piperidin-4-yloxy)propyl]amine is unequivocal: it must be managed as regulated hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or mixed with general refuse.[10][11] Disposal must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[9][12]

III. Step-by-Step Disposal Protocol: A Self-Validating System

This protocol is designed to ensure safety and compliance at every stage of the waste management process, from the point of generation to final collection.

Before handling the chemical for disposal, ensure you are equipped with the appropriate PPE to mitigate the risks of exposure.[9]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[8][9]

  • Body Protection: A flame-retardant lab coat is mandatory. For handling larger quantities or cleaning spills, a chemical-resistant apron or suit may be necessary.[9]

  • Respiratory Protection: All handling, including waste consolidation, must occur within a certified chemical fume hood to prevent inhalation of vapors.[8][9]

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[10]

  • Dedicated Waste Stream: Designate a specific waste container solely for Dimethyl[3-(piperidin-4-yloxy)propyl]amine and materials contaminated with it.

  • Avoid Mixing: Crucially, do not mix this amine-based waste with the following:

    • Acids: A violent exothermic reaction can occur.

    • Oxidizing Agents: This can create a fire or explosion hazard.

    • Halogenated Solvents: While some institutions may allow mixed solvent streams, it is best practice to segregate amine waste from halogenated waste unless explicitly permitted.[10]

  • Consult Incompatibility Charts: Always refer to chemical incompatibility charts and your institution's specific guidelines.[11]

The waste container is the primary vessel for safe transport and storage.

  • Container Selection: Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition, free of leaks, and has a tightly sealing cap.[10][12] The original product container is often a suitable choice.[10]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE" .[9]

    • The full chemical name: "Dimethyl[3-(piperidin-4-yloxy)propyl]amine" . Do not use abbreviations or chemical formulas.[10]

    • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

    • The relevant hazard pictograms: Flammable, Corrosive, Toxic.[9]

    • The date accumulation started.

Store the sealed waste container in a designated satellite accumulation area that meets safety standards.

  • Location: The area should be in a well-ventilated location, away from heat sources, open flames, or sparks.[7]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a containment tub) to catch any potential leaks.[9]

  • Secure Storage: Keep the container tightly closed at all times except when adding waste.[10][12]

  • Contact EHS: When the container is nearing full (do not fill beyond 75-80% capacity to allow for vapor expansion), or as per your institution's policy, contact your EHS office to schedule a waste pickup.[11]

  • Documentation: Complete all required waste disposal forms accurately. This documentation is a legal requirement and ensures the waste is managed correctly by the disposal facility.[9]

  • Contaminated Materials: Any items grossly contaminated with Dimethyl[3-(piperidin-4-yloxy)propyl]amine, such as absorbent pads from a spill, gloves, or weighing papers, must be placed in a sealed bag and disposed of as solid hazardous waste.[9]

  • Empty Containers: Containers that once held the pure substance are not truly empty and must be managed carefully. They must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[9][12]

    • Collect all three rinses (the "rinsate") as liquid hazardous waste in your designated container.

    • After triple-rinsing, deface or remove the original label.

    • The cleaned container can then be disposed of according to your institution's policy, which may allow for disposal as non-hazardous solid waste.[12]

IV. Spill Management Protocol

In the event of a spill, immediate and correct action is vital.

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Contain: Use a spill kit with an appropriate absorbent material (e.g., vermiculite or a commercial chemical absorbent) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Wearing full PPE, carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

V. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of Dimethyl[3-(piperidin-4-yloxy)propyl]amine waste.

G cluster_prep Preparation & Handling cluster_characterize Characterization & Segregation cluster_contain Containerization & Storage cluster_disposal Final Disposal A Waste Generation (e.g., reaction quench, old stock) B Wear Full PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Is waste pure or mixed? B->C D Segregate from Incompatible Waste (Acids, Oxidizers) C->D E Select Compatible Container (e.g., HDPE) D->E F Label Container Correctly 'Hazardous Waste' + Full Name + Hazards E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Container nearing full? G->H H->G No I Contact EHS for Pickup & Complete Paperwork H->I Yes J End: Waste Collected by Licensed Contractor I->J

Caption: Decision workflow for the proper disposal of Dimethyl[3-(piperidin-4-yloxy)propyl]amine.

By adhering to this comprehensive guide, researchers and drug development professionals can ensure the safe and compliant disposal of Dimethyl[3-(piperidin-4-yloxy)propyl]amine, thereby upholding the highest standards of laboratory practice and environmental responsibility.

References

  • Safety Data Sheet: DIMETILPROPILAMINA (DMPA). (n.d.).
  • Safety Data Sheet: Dimethyl(propyl)amine. (n.d.). Chemos GmbH&Co.KG.
  • 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS. (2018, December 24). Loba Chemie.
  • 3-Dimethylaminopropylamine - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • ICSC 1227 - 3-DIMETHYLAMINOPROPYLAMINE. (2004, April). International Chemical Safety Cards (ICSCs).
  • Safety Data Sheet. (2025, June 12). Tokyo Chemical Industry.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • HANDLING PROCEDURES FOR CHEMICAL WASTES. (2019, August). University of Toronto.
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology.
  • Piperidine - SAFETY DATA SHEET. (2024, May 7). PENTA.
  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Regulations Amending the Precursor Control Regulations (Novel Fentanyl Precursors): SOR/2023-102. (2023, June 7). Gazette du Canada.
  • Safety Data Sheet. (n.d.). FUJIFILM Wako Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Dimethyl[3-(piperidin-4-yloxy)propyl]amine
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Dimethyl[3-(piperidin-4-yloxy)propyl]amine
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